(2-methyl-2-phenylpropyl) acetate
Description
The exact mass of the compound Neophyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190961. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-2-phenylpropyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(13)14-9-12(2,3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBXDRHRHPKKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C)(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307390 | |
| Record name | neophyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18755-52-7 | |
| Record name | NSC190961 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | neophyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-methyl-2-phenylpropyl) acetate chemical properties
An In-depth Technical Guide on the Chemical Properties of (2-methyl-2-phenylpropyl) acetate
Abstract
This compound, also known as neophyl acetate, is an organic ester with significant applications in the fragrance, flavoring, and pharmaceutical industries.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an examination of its role as a key intermediate in the production of Fexofenadine HCl.[2] All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using Graphviz diagrams. This document is intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic sweet, floral, and fruity fragrance.[1][2] It is insoluble in water but soluble in organic solvents such as alcohols.[1][2][3] Its stability under typical conditions makes it a versatile ingredient in various formulations.[1]
Tabulated Physical and Chemical Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | Neophyl acetate, Acetic Acid (2-Methyl-2-Phenylpropyl) Ester | [1][4] |
| CAS Number | 18755-52-7 | [1][2][5][6][7] |
| Molecular Formula | C12H16O2 | [1][5][6][7] |
| Molecular Weight | 192.26 g/mol | [1][5][7] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Sweet, floral, and fruity | [1] |
| Density | Approximately 0.998 - 1.02 g/cm³ | [3][4] |
| Boiling Point | 256.8 °C to 267 °C at 760 mmHg | [3][4] |
| Flash Point | 100.8 °C | [3][4] |
| Refractive Index | 1.481 to 1.495 | [1][2] |
| Vapor Pressure | 0.0151 mmHg at 25°C | [3][4] |
| Solubility | Insoluble in water; Soluble in alcohols and organic solvents | [1][2][3] |
| Purity | ≥ 99% (Food, Cosmetic, Industrial Grade) | [1] |
| Shelf Life | 2 years when stored properly | [1] |
| Storage | Store in a cool, dry place away from direct sunlight | [1] |
Experimental Protocols: Synthesis and Reactions
The synthesis of this compound can be achieved through several chemo-catalytic esterification strategies.[5] The choice of method often depends on factors such as desired yield, purity, and industrial scalability.[5]
Synthesis via Fischer Esterification
A conventional method for synthesizing this compound is the Fischer esterification of neophyl alcohol (2-methyl-2-phenylpropan-1-ol) with acetic acid.[5] This reaction is typically catalyzed by a strong Brønsted acid.[5]
Experimental Protocol:
-
Reactants: Neophyl alcohol (1 equivalent) and acetic acid (excess).
-
Catalyst: 1–5 mol% of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5]
-
Procedure: a. Combine neophyl alcohol, acetic acid, and the acid catalyst in a round-bottom flask equipped with a reflux condenser. b. Heat the mixture to reflux at temperatures between 110–120°C.[5] c. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC). d. Upon completion, cool the reaction mixture to room temperature. e. Neutralize the excess acid with a saturated solution of sodium bicarbonate. f. Extract the product with an organic solvent (e.g., diethyl ether). g. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: The crude product is purified by distillation to obtain this compound.[3]
Caption: Fischer Esterification Workflow for this compound Synthesis.
Synthesis via Acylation with Acetic Anhydride
An alternative pathway involves the acylation of 2-methyl-2-phenylpropanol with acetic anhydride.[5] This method can be facilitated by a catalyst or proceed under catalyst-free conditions at elevated temperatures.[5]
Experimental Protocol:
-
Reactants: 2-methyl-2-phenylpropanol (1 equivalent) and acetic anhydride (1-1.5 equivalents).
-
Catalyst (Optional): An acid catalyst can be used.
-
Procedure: a. React 2-methyl-2-phenylpropanol with acetic anhydride, with or without a catalyst.[3] b. The reaction yields the acetate ester and a carboxylic acid byproduct.[5]
-
Purification: The target product is obtained through distillation and purification of the reaction mixture.[3]
Synthesis via Friedel-Crafts Alkylation
A patented method describes the synthesis from methallyl acetate and benzene via a Friedel-Crafts alkylation reaction.[8] This approach has the advantage of shorter reaction steps.[8]
Experimental Protocol:
-
Reactants: Methallyl acetate and benzene.
-
Catalyst: A mixed catalyst system of anhydrous ferric chloride (FeCl₃) and anhydrous aluminum trichloride (AlCl₃).[8]
-
Procedure: a. In a dry four-necked flask, suspend anhydrous FeCl₃ and AlCl₃ in benzene and stir at room temperature.[8] b. Cool the mixture to 0–5°C.[8] c. Slowly add a solution of methallyl acetate in benzene over approximately 1 hour, maintaining the temperature at 0–5°C.[8] d. Stir vigorously at 0–5°C for 5 hours, then slowly warm to 6–15°C and stir for an additional 6 hours.[8] e. Quench the reaction by pouring the mixture into ice water and stirring for 4 hours. f. Separate the layers and extract the aqueous layer with benzene. g. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and water. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.
-
Purification: The final product is obtained by vacuum distillation, yielding a colorless, transparent liquid with a purity of over 97%.[8]
Chemical Reactivity and Applications
The chemical behavior of this compound is influenced by both its ester functional group and the phenyl ring, making it a versatile substrate in synthetic chemistry.[5]
Reduction to 2-methyl-2-phenylpropanol
The ester group can be reduced to the corresponding primary alcohol, 2-methyl-2-phenylpropanol.[5] This transformation is commonly achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[5]
Industrial Applications
-
Fragrance and Flavoring Agent: Due to its pleasant floral and fruity aroma, it is used in perfumes, cosmetics, and as a flavoring agent in food.[1] It can add warmth and body to various fragrance accords.[2]
-
Pharmaceutical Intermediate: It is a critical intermediate in the multi-step synthesis of Fexofenadine HCl, a non-sedating antihistamine.[2] It serves as a Stage 5 intermediate in the "Fexo Chloro" synthesis pathway, where its structure is crucial for building the side-chain scaffold of the final active pharmaceutical ingredient (API).[2]
Caption: Logical Relationship of this compound in Fexofenadine Synthesis.
Safety and Handling
For the safe handling of this compound, the following precautions should be observed:
-
Personal Protective Equipment: Wear appropriate protective gloves and safety goggles to avoid contact with skin and eyes.[3]
-
Ventilation: Use in a well-ventilated area to avoid inhaling vapors.[3]
-
Fire Safety: Keep away from sources of ignition as it is a combustible liquid.[3][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
The compound is classified with the GHS signal word "Warning" and the hazard statement H302 (Harmful if swallowed).[10] Standard industrial hygiene and safety practices should be followed during handling.[9]
References
- 1. jigspharma.com [jigspharma.com]
- 2. Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Online | Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Manufacturer and Suppliers [scimplify.com]
- 3. chembk.com [chembk.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | 18755-52-7 | Benchchem [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. (2-methyl-2-phenyl-propyl) acetate | 18755-52-7 [chemicalbook.com]
- 8. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. 18755-52-7|2-Methyl-2-phenylpropyl acetate|BLD Pharm [bldpharm.com]
A Comprehensive Technical Guide to (2-methyl-2-phenylpropyl) acetate (CAS: 18755-52-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (2-methyl-2-phenylpropyl) acetate, a versatile chemical compound with applications ranging from fragrances to pharmaceutical synthesis. This document consolidates key chemical and physical properties, detailed synthesis protocols, and its role as a significant intermediate in the production of active pharmaceutical ingredients (APIs).
Chemical and Physical Properties
This compound, also known as neophyl acetate, is a colorless to pale yellow liquid.[1] It is characterized by the following properties:
| Property | Value | Source |
| CAS Number | 18755-52-7 | [2][3][4][5][6] |
| Molecular Formula | C₁₂H₁₆O₂ | [2][3][5][6] |
| Molecular Weight | 192.25 g/mol | [2][3][4][5] |
| Appearance | Colorless to pale yellow liquid | [1][7] |
| Purity | Typically ≥92.3% to 99% | [1][2][5][7] |
| Boiling Point | 256.8 °C to 267 °C at 760 mmHg | [3][8] |
| Density | Approximately 0.998 to 1.02 g/cm³ | [3][8] |
| Flash Point | 100.8 °C | [3][8] |
| Refractive Index | 1.485–1.495 | [7] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohols and acetone.[1][3][7] | |
| Vapor Pressure | 0.0151 mmHg at 25°C | [3][8] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several chemo-catalytic esterification strategies.[2]
Fischer Esterification
One common method is the Fischer esterification of 2-methyl-2-phenylpropan-1-ol (neophyl alcohol) with acetic acid.[2]
Protocol: The conventional synthesis involves the esterification of neophyl alcohol with acetic acid, using 1–5 mol% of a strong Brønsted acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2] The reaction mixture is heated to reflux at temperatures between 110–120°C.[2] Lewis acids like scandium(III) triflate, hafnium(IV), and zirconium(IV) salts can also be employed to catalyze the reaction.[2]
Caption: Fischer Esterification of Neophyl Alcohol.
Acylation with Acid Anhydrides
An alternative and widely used method is the acylation of 2-methyl-2-phenylpropanol with an acid anhydride, typically acetic anhydride.[2][3] This reaction can be catalyzed or, in some cases, proceed under catalyst-free conditions at elevated temperatures.[2]
Friedel-Crafts Alkylation
A patented method describes the synthesis via a Friedel-Crafts alkylation reaction.[9]
Protocol: This method utilizes methallyl acetate as a starting material, which reacts with benzene in a Friedel-Crafts alkylation reaction to yield this compound.[9] A mixed catalyst system of anhydrous ferric chloride (FeCl₃) and anhydrous aluminum trichloride (AlCl₃) is employed.[9]
In a specific example, anhydrous ferric chloride (0.75 mol) and anhydrous aluminum trichloride (0.5 mol) are placed in benzene.[9] Methallyl acetate (0.5 mol) dissolved in benzene is then slowly added at 0–5°C.[9] The reaction is stirred vigorously at this temperature for 5 hours, then the temperature is slowly raised to 6–15°C and stirred for an additional 6 hours.[9] The reaction mixture is then poured into ice water, and the product is extracted with benzene, washed, dried, and purified by distillation, yielding the final product with a high yield (86%) and purity (97.8%).[9]
Caption: Friedel-Crafts Alkylation for Synthesis.
Applications
This compound has a range of applications in different industries.
Fragrance and Flavoring
It is utilized as a fragrance and flavoring agent in perfumes, cosmetics, and food flavorings, often imparting honey-like or fruity-floral scents.[1][7][10]
Pharmaceutical Intermediate
A significant application of this compound is as a key intermediate in the synthesis of Fexofenadine HCl, a non-sedating antihistamine.[7] It is referred to as a "Fexo Chloro" derivative and serves as a crucial building block for the side-chain scaffold of the final API.[7] Its bulky neophyl group can influence the stereochemistry of the final molecule.[2]
Caption: Intermediate in Fexofenadine Synthesis.
Chemical Reactivity
The chemical behavior of this compound is influenced by its ester functional group and the phenyl ring, allowing for various chemical transformations.[2]
-
Reduction: The ester group can be reduced to the corresponding primary alcohol, 2-methyl-2-phenylpropanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2]
-
Ether Synthesis: The alcohol formed from the reduction can subsequently be used in reactions like the Williamson ether synthesis to form ethers.[2]
-
Coupling Reactions: The neophyl group can be integrated into larger molecular structures through cobalt-mediated coupling reactions, for instance, in the synthesis of 2-(2-Methyl-2-phenylpropyl)benzofuran.[2]
Safety and Toxicology
For safe handling, it is advised to avoid contact with skin and eyes and to use the compound in a well-ventilated area.[3] Appropriate personal protective equipment, such as gloves and goggles, should be worn.[3] It should be kept away from ignition sources.[3] A toxicological and dermatological review of the structurally related compound 1,1-dimethyl-2-phenylethyl acetate, when used as a fragrance ingredient, has been conducted, which may provide some insights into the safety profile of this class of compounds.[11][12] The National Cancer Institute (NCI) has also received this compound for testing and evaluation under the NSC number 190961.[2]
This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and protocols are intended to facilitate further investigation and application of this versatile chemical compound.
References
- 1. jigspharma.com [jigspharma.com]
- 2. This compound | 18755-52-7 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. 2-methyl-2-phenylpropyl acetate-Molbase [molbase.com]
- 5. chemscene.com [chemscene.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]
- 8. This compound|lookchem [lookchem.com]
- 9. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester - Google Patents [patents.google.com]
- 10. 2-methyl-2-phenylpropyl Acetate at Best Price in Ankleshwar, Gujarat | Maruti Biogenic [tradeindia.com]
- 11. Fragrance material review on 1,1-dimethyl-2-phenylethyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Data Sheet: (2-methyl-2-phenylpropyl) acetate
Overview
This document provides a concise technical summary of the key physicochemical properties of the compound (2-methyl-2-phenylpropyl) acetate, also known as neophyl acetate. The primary focus is the determination and verification of its molecular weight. This information is critical for researchers and drug development professionals in stoichiometric calculations, analytical characterization, and chemical synthesis.
Compound Identification and Properties
The fundamental properties of this compound are summarized below. The molecular weight is derived from its molecular formula, which is confirmed by multiple chemical data sources.
| Parameter | Value | Source |
| Compound Name | This compound | N/A |
| Synonym(s) | Neophyl acetate; Acetic acid 2-methyl-2-phenyl-propyl ester | [1] |
| CAS Number | 18755-52-7 | [2][3][4] |
| Molecular Formula | C₁₂H₁₆O₂ | [2][3][4][5] |
| Molecular Weight | 192.25 g/mol | [2][3][4][5] |
| Exact Mass | 192.115029749 | [1] |
Methodology for Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The protocol for this determination is an established theoretical calculation based on the molecular formula.
Procedure:
-
Determine the Molecular Formula: The chemical structure of this compound is analyzed to count the number of atoms of each element. The confirmed formula is C₁₂H₁₆O₂.[2][3][4]
-
Obtain Standard Atomic Weights: The standard atomic weights of Carbon (C), Hydrogen (H), and Oxygen (O) are utilized.
-
C: ~12.011 amu
-
H: ~1.008 amu
-
O: ~15.999 amu
-
-
Calculate Total Mass: The number of atoms of each element is multiplied by its atomic weight, and the results are summed.
-
Mass = (12 × 12.011) + (16 × 1.008) + (2 × 15.999)
-
Mass = 144.132 + 16.128 + 31.998
-
Total Molecular Weight ≈ 192.258 g/mol
-
This calculated value is consistent with the widely reported molecular weight of 192.25 g/mol .[2][3][4]
Visualization of Calculation Workflow
The logical process for determining the molecular weight from the compound's nomenclature is illustrated below.
Caption: Workflow for Molecular Weight Determination.
References
An In-depth Technical Guide to the Solubility of (2-methyl-2-phenylpropyl) acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of (2-methyl-2-phenylpropyl) acetate, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on its qualitative solubility profile. To provide a quantitative context for researchers, solubility data for structurally analogous compounds, benzyl acetate and tert-butyl acetate, are also presented. Furthermore, a detailed, generalized experimental protocol for determining the solubility of esters in organic solvents is provided, accompanied by a workflow diagram to guide laboratory practice.
Introduction
This compound, also known as neophyl acetate, is an organic ester with the chemical formula C₁₂H₁₆O₂. Its molecular structure, featuring both a phenyl group and a tertiary butyl group adjacent to the acetate moiety, influences its physical and chemical properties, including its solubility in various media. Understanding the solubility of this compound is critical for its application in organic synthesis, purification processes, and formulation development in the pharmaceutical and chemical industries.
This guide aims to consolidate the available information on the solubility of this compound and to provide practical guidance for its determination in the laboratory.
Solubility Profile of this compound
Comprehensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, qualitative descriptions of its solubility are consistently reported.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solubility Description | Specific Solvents Mentioned |
| Alcohols | Soluble | Ethanol, Methanol |
| Ketones | Soluble | Acetone |
| Aprotic Polar | Soluble | Dimethyl Sulfoxide (DMSO) |
| Water | Insoluble | - |
Quantitative Solubility of Structurally Similar Compounds
To provide a frame of reference for estimating the solubility of this compound, this section presents quantitative solubility data for two structurally related esters: benzyl acetate and tert-butyl acetate. Benzyl acetate shares the phenyl-containing feature, while tert-butyl acetate shares the bulky tertiary alkyl group.
Table 2: Quantitative Solubility Data for Benzyl Acetate and tert-Butyl Acetate
| Compound | Solvent | Solubility |
| Benzyl Acetate | Ethanol | Miscible[1][2] |
| Acetone | Miscible[1][2] | |
| Diethyl Ether | Miscible[1][2] | |
| Dimethyl Sulfoxide (DMSO) | 75 mg/mL[3], 125 mg/mL (ultrasonic)[4] | |
| tert-Butyl Acetate | Alcohol (general) | Miscible[5] |
| Ether (general) | Miscible[5] |
It is crucial to note that this data is for analogous compounds and should be used as an estimation only. The actual solubility of this compound may vary.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of an ester, such as this compound, in an organic solvent. This method is based on the principle of preparing a saturated solution and determining the concentration of the solute.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) (e.g., ethanol, acetone, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer or magnetic stirrer
-
Syringes and syringe filters (0.45 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
-
Sample Dilution:
-
Record the weight of the filtered solution.
-
Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method to be used.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for solubility determination and the general signaling pathway of solvent-solute interaction.
References
An In-depth Technical Guide to the Physicochemical Properties of (2-methyl-2-phenylpropyl) acetate
This technical guide provides a comprehensive overview of the boiling point and density of (2-methyl-2-phenylpropyl) acetate, also known as neophyl acetate. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the logical chemical synthesis workflow.
Physicochemical Data
This compound is a colorless liquid with an aromatic scent. It is insoluble in water but soluble in many organic solvents such as ethanol and acetone. The key physical properties are summarized in the table below.
| Property | Value | Conditions |
| Boiling Point | 256.8 °C | at 760 mmHg[1] |
| 265-267 °C | Not specified | |
| Density | 0.998 g/cm³ | Not specified[1] |
| ~1.02 g/mL | Not specified |
Experimental Protocols
Detailed experimental protocols for the determination of the boiling point and density of this compound are not explicitly available in the reviewed literature. However, standard methodologies for these measurements are well-established in organic chemistry.
Determination of Boiling Point:
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound with a high boiling point, distillation is the common method for its determination at atmospheric pressure (760 mmHg).
-
Apparatus: A standard distillation apparatus is used, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure:
-
The this compound sample is placed in the round-bottom flask with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
The flask is heated, and as the liquid boils, the vapor rises, condenses in the condenser, and the distillate is collected in the receiving flask.
-
The temperature is recorded when it becomes constant, which corresponds to the boiling point of the substance.
-
Determination of Density:
Density is the mass per unit volume of a substance. A common and precise method for determining the density of a liquid is by using a pycnometer.
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately measured.
-
The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
-
The filled pycnometer is weighed to determine the mass of the liquid.
-
The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as deionized water.
-
The density of the this compound is then calculated by dividing the mass of the sample by the volume of the pycnometer.
-
Synthesis of this compound
This compound can be synthesized through several chemical pathways. The following diagram illustrates a common laboratory-scale synthesis method involving esterification. This compound also serves as an intermediate in the synthesis of the antihistamine Fexofenadine.[2]
Caption: Workflow for the synthesis of this compound.
An alternative synthesis route involves the Friedel-Crafts alkylation of benzene with methallyl acetate in the presence of a catalyst such as anhydrous aluminum trichloride.[3] This method has been reported to have a yield of around 55-67%.[3]
References
- 1. This compound|lookchem [lookchem.com]
- 2. Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Online | Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Manufacturer and Suppliers [scimplify.com]
- 3. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester - Google Patents [patents.google.com]
Navigating the Safety Profile of (2-methyl-2-phenylpropyl) acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2-methyl-2-phenylpropyl) acetate, also known as neophyl acetate, is a chemical intermediate utilized in various industrial applications, including the synthesis of pharmaceutical compounds like Fexofenadine.[1] While it plays a role in these processes, a comprehensive and publicly available safety profile, including detailed toxicological and ecotoxicological data, remains limited. This guide provides a thorough overview of the currently accessible safety information for this compound (CAS No. 18755-52-7), highlighting areas where data is inconsistent or absent to ensure cautious and informed handling.
Physicochemical Properties
Understanding the physical and chemical characteristics of a substance is the first step in a robust safety assessment. The following table summarizes the available data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | [2][3][4] |
| Molecular Weight | 192.25 g/mol | [2][3][4] |
| Appearance | Colorless to pale yellow liquid | ChemBK, JIGS Chemical Limited |
| Density | 0.998 g/cm³ | ChemBK, NINGBO INNO PHARMCHEM CO.,LTD. |
| Boiling Point | 256.8 °C at 760 mmHg | [5][6] |
| Flash Point | 100.8 °C | [5][6] |
| Vapor Pressure | 0.0151 mmHg at 25°C | [5][6] |
| Refractive Index | 1.489 | NINGBO INNO PHARMCHEM CO.,LTD. |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and acetone. | ChemBK, Scimplify |
Hazard Identification and Classification
The classification of this compound under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is inconsistent across various sources. This discrepancy underscores the need for careful handling and a conservative approach to safety.
Some suppliers do not classify the substance as hazardous under standard use. However, other sources provide a GHS07 "Warning" pictogram with the hazard statement H302: "Harmful if swallowed".
GHS Classification Comparison
| Source | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Guidechem | No data available | No data available | No data available |
| BLD Pharm | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| ChemScene | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
Due to these conflicting classifications, it is prudent to handle this compound as a substance that is potentially harmful if ingested.
Toxicological and Ecotoxicological Information
A critical gap in the safety profile of this compound is the lack of publicly available, detailed toxicological and ecotoxicological data. Extensive searches for information such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values for oral, dermal, and inhalation routes, as well as data on skin/eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity, did not yield specific experimental results for this compound.
Experimental Protocols
Given the absence of published, detailed safety studies, specific experimental protocols for the toxicological and ecotoxicological assessment of this compound cannot be provided. Standard OECD guidelines for testing of chemicals would be the recommended starting point for any de novo evaluation of this substance.
Safe Handling and First Aid Measures
In the absence of comprehensive safety data, a cautious approach to handling is essential. The following recommendations are based on general principles for handling laboratory chemicals with unknown long-term effects.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a laboratory coat.
General Hygiene:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat and sources of ignition.
Disposal:
-
Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not let the product enter drains.
Workflow for Handling Chemicals with Limited Safety Data
The following diagram illustrates a recommended workflow when handling a chemical, such as this compound, for which comprehensive safety data is not available. This workflow emphasizes a precautionary approach to minimize potential risks.
References
- 1. Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]
- 2. 18755-52-7 CAS Manufactory [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. (2-methyl-2-phenyl-propyl) acetate | 18755-52-7 [chemicalbook.com]
- 5. jigschemical.com [jigschemical.com]
- 6. Cas 18755-52-7,(2-methyl-2-phenyl-propyl) acetate | lookchem [lookchem.com]
Commercial Availability and Synthetic Utility of (2-methyl-2-phenylpropyl) acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-methyl-2-phenylpropyl) acetate, a key chemical intermediate, is notable for its role in the synthesis of active pharmaceutical ingredients (APIs), particularly the antihistamine Fexofenadine. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and detailed experimental protocols for its synthesis. The document is intended to serve as a valuable resource for researchers and professionals engaged in pharmaceutical development and organic synthesis, offering a consolidated source of technical data, supplier information, and practical synthetic methodologies.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. It is typically offered in research quantities as well as in bulk for larger-scale manufacturing purposes. Purity levels generally range from 95% to over 99%, catering to different research and development needs.
Table 1: Commercial Suppliers of this compound
| Supplier Name | Purity | CAS Number | Notes |
| Benchchem | Usually 95% | 18755-52-7 | Useful research compound. |
| ChemicalBook | 98% min to 99% | 18755-52-7 | Multiple suppliers listed with varying prices.[1][2] |
| ChemScene | ≥98% | 18755-52-7 | Available for research purposes.[3] |
| JIGS Chemical Limited | 99% | 18755-52-7 | Also used in perfumes and flavoring.[4] |
| NINGBO INNO PHARMCHEM CO.,LTD. | ≥99% | 18755-52-7 | Intermediates for Fexofenadine hydrochloride.[5] |
| Parchem | 234774-56-2 | Specialty chemical supplier.[6] | |
| Scimplify | 92.3% | 18755-52-7 | Intermediate in the multi-step synthesis of Fexofenadine HCl.[7] |
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | [3][8] |
| Molecular Weight | 192.25 g/mol | [3] |
| CAS Number | 18755-52-7 | [3] |
| Appearance | Colorless to pale yellow liquid or white crystalline powder | [5][7] |
| Density | 0.998 g/cm³ | [5] |
| Boiling Point | 256.8 °C at 760 mmHg | [5] |
| Flash Point | 100.8 °C | [5] |
| Refractive Index | 1.489 | [5] |
| Solubility | Soluble in organic solvents; insoluble in water.[7] | |
| Storage | Stored in a cool, dry, well-closed container, away from moisture and strong light/heat.[5] |
Safety Information
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
Precautionary Statements:
-
P270: Do not eat, drink or smoke when using this product.[1][4]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][4]
It is imperative to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is primarily achieved through two main routes: Fischer-Speier esterification and Friedel-Crafts alkylation.
Fischer-Speier Esterification
This classic method involves the acid-catalyzed reaction between 2-methyl-2-phenylpropan-1-ol (neophyl alcohol) and acetic acid.
Experimental Protocol:
-
Reactants:
-
2-methyl-2-phenylpropan-1-ol
-
Acetic acid
-
Catalyst: Strong Brønsted acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (1–5 mol%).
-
-
Procedure:
-
Combine 2-methyl-2-phenylpropan-1-ol and acetic acid in a round-bottom flask.
-
Carefully add the acid catalyst.
-
Heat the reaction mixture to reflux at a temperature of 110–120°C.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to neutralize the acid and remove excess acetic acid.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain pure this compound.
-
References
- 1. 18755-52-7|2-Methyl-2-phenylpropyl acetate|BLD Pharm [bldpharm.com]
- 2. (2-methyl-2-phenyl-propyl) acetate | 18755-52-7 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemscene.com [chemscene.com]
- 5. nbinno.com [nbinno.com]
- 6. The synthesis of fexofenadine | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Online | Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Manufacturer and Suppliers [scimplify.com]
- 8. This compound|lookchem [lookchem.com]
Methodological & Application
Synthesis of (2-methyl-2-phenylpropyl) Acetate via Esterification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of (2-methyl-2-phenylpropyl) acetate, a valuable intermediate in the synthesis of various organic compounds. Three distinct synthetic methodologies are presented: Fischer esterification of 2-methyl-2-phenyl-1-propanol, acylation of 2-methyl-2-phenyl-1-propanol using acetic anhydride, and a Friedel-Crafts alkylation approach. Each protocol is accompanied by a summary of reaction parameters and expected outcomes, facilitating methodological comparison and selection. Physicochemical and spectroscopic data for the target compound are also provided for characterization purposes.
Introduction
This compound, also known as neophyl acetate, is a key building block in organic synthesis. Its preparation is a fundamental example of esterification, a crucial reaction in both academic research and industrial drug development. This document outlines three reliable methods for its synthesis, offering researchers a choice of routes depending on available starting materials, desired scale, and reaction conditions.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of the target compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |
| Molecular Weight | 192.25 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Density | 0.998 g/cm³ | [1][2] |
| Boiling Point | 256.8 °C at 760 mmHg | [1][2] |
| Flash Point | 100.8 °C | [1][2] |
| Refractive Index | 1.489 | [1] |
| Solubility | Insoluble in water; soluble in organic solvents. | [4] |
Spectroscopic Data
The expected NMR spectroscopic data for this compound are summarized in Table 2, providing a reference for product characterization.[3]
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~7.3 (m, 5H) | Aromatic protons | ~171.0 | C=O (ester) |
| ~4.0 (s, 2H) | -CH₂- | ~145.0 | Quaternary aromatic C |
| ~2.0 (s, 3H) | -O-C(=O)-CH₃ | ~128.5 | Aromatic CH |
| ~1.3 (s, 6H) | -C(CH₃)₂ | ~126.0 | Aromatic CH |
| ~125.5 | Aromatic CH | ||
| ~72.0 | -CH₂- | ||
| ~38.0 | -C(CH₃)₂ | ||
| ~25.0 | -C(CH₃)₂ | ||
| ~21.0 | -O-C(=O)-CH₃ |
Synthetic Protocols
Three distinct methods for the synthesis of this compound are detailed below. A comparative summary of the reaction parameters is provided in Table 3.
Method 1: Fischer Esterification of 2-methyl-2-phenyl-1-propanol
This classic method involves the acid-catalyzed esterification of a primary alcohol with a carboxylic acid.[3] The reaction is driven to completion by using an excess of one of the reactants or by removing water as it is formed.
References
Application Notes and Protocols for (2-methyl-2-phenylpropyl) acetate in Fragrance Formulation
For Distribution to Researchers, Scientists, and Fragrance Development Professionals
Overview
(2-methyl-2-phenylpropyl) acetate, also known as neophyl acetate, is a synthetic aroma chemical valued in the fragrance industry for its unique olfactory profile and performance characteristics. It is classified as an aryl alkyl alcohol simple acid ester. This document provides detailed application notes, physicochemical properties, and experimental protocols for its synthesis, quality control, and evaluation in fragrance formulations. Its primary applications include use as a modifier and fixative in various fragrance accords, lending warmth and complexity.
Physicochemical and Olfactory Properties
Quantitative data for this compound (CAS No: 18755-52-7) are summarized below. These properties are critical for predicting its behavior in formulations and ensuring quality.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2][3] |
| Molecular Weight | 192.25 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | |
| Purity (by GC) | ≥92.3% - 99% | [4] |
| Odor Profile | Sweet, fruity, floral with honey and powdery nuances | [5][6] |
| Density | 0.998 g/cm³ at 25°C | [1] |
| Boiling Point | 256.8 °C at 760 mmHg | [1][2][3] |
| Flash Point | 100.8 °C | [1][2][3] |
| Refractive Index | 1.485 – 1.495 at 20°C | [4] |
| Vapor Pressure | 0.0151 mmHg at 25°C | [1] |
| Solubility | Soluble in alcohols and organic solvents; insoluble in water | [4] |
Applications in Fragrance Formulation
This compound is a versatile ingredient used to impart specific characteristics to a fragrance concentrate. Its low volatility, indicated by its high boiling point and low vapor pressure, makes it an excellent fixative for more volatile top and heart notes.
| Application Area | Typical Dosage (%) | Olfactory Contribution & Function | Reference(s) |
| Fine Fragrances | 0.1 - 1.0% | Adds fruity-floral warmth to muguet, musk, and tropical accords. Acts as a fixative base. | |
| Body Sprays | 0.2 - 0.8% | Provides long-retention and contributes to a powdery dry-down. | |
| Soaps & Hair Care | 0.05 - 0.5% | Compatible with various bases, providing warmth and enhancing fruity-floral notes. | |
| Fabric Care | 0.05 - 0.3% | Lends substantivity and a pleasant, warm character to the final fragrance. | |
| Flavor Industry | Not specified | Used to impart honey scents. | [6][7] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, quality control, and sensory evaluation of this compound.
Protocol 1: Synthesis via Fischer Esterification
This protocol details the synthesis of this compound from 2-methyl-2-phenylpropan-1-ol and acetic acid, a common and effective method.[8]
A. Materials & Equipment:
-
2-methyl-2-phenylpropan-1-ol (Neophyl alcohol)
-
Glacial Acetic Acid
-
Sulfuric Acid (H₂SO₄), concentrated (Catalyst)
-
Sodium Bicarbonate (NaHCO₃), 5% aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
B. Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2-methyl-2-phenylpropan-1-ol (0.1 mol, 15.02 g) and glacial acetic acid (0.2 mol, 12.01 g, 11.4 mL).
-
Catalysis: While stirring, slowly add concentrated sulfuric acid (0.5 mL, ~1-5 mol%) to the mixture.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 110-120°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Transfer it to a 250 mL separatory funnel.
-
Washing:
-
Wash the organic layer sequentially with 50 mL of deionized water.
-
Neutralize excess acid by washing with 50 mL of 5% sodium bicarbonate solution. Repeat until effervescence ceases.
-
Wash with 50 mL of brine to remove residual water.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the excess acetic acid and any low-boiling impurities using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Quality Control using Gas Chromatography (GC-FID)
This protocol outlines a standard method for assessing the purity of the synthesized this compound.[9]
A. Materials & Equipment:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary Column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm)
-
Helium or Hydrogen (Carrier Gas)
-
Acetone (Solvent)
-
Autosampler vials
B. GC-FID Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas Flow: 1.0 mL/min (Helium)
-
Split Ratio: 50:1
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injection Volume: 1.0 µL
C. Procedure:
-
Sample Preparation: Prepare a 1% solution of the synthesized ester in high-purity acetone.
-
Injection: Inject the sample into the GC system.
-
Data Analysis: Analyze the resulting chromatogram. Calculate the purity by determining the relative peak area of the this compound peak compared to the total area of all peaks.
Protocol 3: Sensory Evaluation in a Simple Fragrance Base
This protocol describes how to evaluate the olfactory character and performance of the synthesized material.[10][11]
A. Materials & Equipment:
-
This compound, 10% solution in ethanol
-
Simple fragrance base (e.g., 70% Linalool, 30% Hedione)
-
Ethanol (perfumer's grade)
-
Glass beakers and stirring rods
-
Perfumer's smelling strips
-
Trained sensory panel
B. Procedure:
-
Formulation:
-
Prepare a control sample: 1% of the simple fragrance base in ethanol.
-
Prepare a test sample: 0.9% of the simple fragrance base and 0.1% of the 10% this compound solution in ethanol (final concentration of the target molecule is 0.01%).
-
-
Evaluation:
-
Dip smelling strips into both the control and test solutions.
-
Allow the initial alcohol note to evaporate (approx. 30 seconds).
-
Present the strips to the sensory panel in a blinded, randomized order.
-
-
Data Collection:
-
Panelists evaluate the strips at intervals: initial (top note), 30 minutes (heart note), and 4 hours (base note).
-
Panelists describe the olfactory differences between the control and test samples, noting changes in character, intensity, and longevity. Use descriptive analysis to characterize its effect (e.g., "adds a powdery sweetness," "increases the floral diffusion").
-
Visualized Workflows and Relationships
Diagrams are provided to illustrate key processes and conceptual relationships relevant to the application of this compound.
Caption: Synthesis via Fischer Esterification.
Caption: Experimental Workflow for Fragrance Evaluation.
Caption: Role in a Fragrance Accord.
Stability and Storage
To ensure the material's integrity and a shelf life of up to 24 months, the following storage conditions are recommended:
-
Conditions: Store in a cool, dry, and well-ventilated place.[3]
-
Container: Keep in a tightly sealed container, protected from air, light, and moisture.[2]
Safety Information
While not classified as hazardous under standard GHS classifications, good laboratory practices should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves and safety glasses with side-shields during handling.[3]
-
Handling: Avoid direct contact with skin and eyes. Avoid inhalation of vapors and use in a well-ventilated area.[3]
-
Fire Safety: Keep away from open flames and sources of ignition.
References
- 1. This compound|lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Online | Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Manufacturer and Suppliers [scimplify.com]
- 5. dropofodor.com [dropofodor.com]
- 6. media.timtul.com [media.timtul.com]
- 7. [eBook] GC Methods for Food and Fragrance Analysis | Separation Science [sepscience.com]
- 8. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 9. agilent.com [agilent.com]
- 10. odournet.com [odournet.com]
- 11. parfums-de-grasse.com [parfums-de-grasse.com]
(2-methyl-2-phenylpropyl) acetate: Application Notes for its Potential Use as a Solvent
Introduction: (2-methyl-2-phenylpropyl) acetate, also known as phenaglycodol acetate, is a chemical compound with potential applications as a specialized solvent in organic synthesis and formulation development. Its unique structure, combining a phenyl group with a sterically hindered acetate moiety, suggests properties that could be advantageous in specific scenarios where traditional solvents may be inadequate. This document provides an overview of its potential applications based on its structural characteristics and preliminary data.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below. These characteristics are essential for understanding its behavior as a potential solvent.
| Property | Value | Reference |
| Molecular Formula | C12H16O2 | |
| Molecular Weight | 192.25 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 258.9±15.0 °C at 760 mmHg | |
| Density | 1.0±0.1 g/cm3 | |
| LogP | 2.99 |
Potential Applications as a Solvent
Based on its chemical structure, this compound is a non-polar, aprotic solvent. The presence of the aromatic ring and the ester group provides a moderate degree of polarity, suggesting its utility in dissolving a range of organic compounds. Its high boiling point makes it suitable for reactions requiring elevated temperatures.
Logical Workflow for Solvent Selection
The decision to use this compound as a solvent should be based on a systematic evaluation of its properties against the requirements of the specific application.
Caption: Workflow for evaluating this compound as a solvent.
Experimental Protocol: Determination of Solute Solubility
This protocol outlines a general procedure for determining the solubility of a compound in this compound.
Materials:
-
This compound
-
Solute of interest
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solute to a known volume of this compound in a series of vials.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature using a shaker or water bath until equilibrium is reached (typically 24-48 hours).
-
-
Sample Processing:
-
Centrifuge the vials at high speed to pellet the undissolved solute.
-
Carefully transfer a known aliquot of the supernatant to a new vial.
-
-
Analysis:
-
Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the solute in the diluted sample using a validated HPLC or GC method.
-
-
Calculation:
-
Calculate the solubility of the solute in this compound based on the measured concentration and the dilution factor.
-
Experimental Workflow Diagram
Caption: Protocol for determining solute solubility.
Note on Surfactant Properties
Currently, there is no available data to suggest that this compound functions as a surfactant. Its molecular structure does not contain the distinct hydrophilic and hydrophobic regions characteristic of amphiphilic molecules that act as surfactants. Therefore, its use as a surfactant is not recommended without further investigation into its interfacial properties.
Safety Considerations
As with any chemical, appropriate safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. For detailed safety information, consult the material safety data sheet (MSDS).
Application Notes and Protocols for the Analysis of (2-methyl-2-phenylpropyl) acetate by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques used to characterize (2-methyl-2-phenylpropyl) acetate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with standardized protocols for sample analysis.
Introduction
This compound, also known as neophyl acetate, is a crucial building block in organic synthesis. Its chemical structure, consisting of a phenyl ring, a quaternary carbon center, and an acetate group, gives rise to a distinct spectroscopic fingerprint. Accurate characterization of this compound is essential for ensuring purity and confirming its identity during the drug development process. This document outlines the application of ¹H NMR, ¹³C NMR, and Mass Spectrometry for the unambiguous identification and characterization of this compound.
Data Presentation
The following tables summarize the expected quantitative data from the NMR and Mass Spectrometry analysis of this compound.
Table 1: ¹H NMR Data for this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | 5H |
| Methylene (-CH₂-) | ~4.1 | Singlet | 2H |
| Acetate Methyl (-COCH₃) | ~2.0 | Singlet | 3H |
| Geminal Methyls (2 x -CH₃) | ~1.4 | Singlet | 6H |
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ) ppm |
| Carbonyl (C=O) | ~170 |
| Aromatic (ipso-C) | ~144 |
| Aromatic (ortho-, meta-, para-C) | 125-128 |
| Methylene (-O-CH₂-) | ~72 |
| Quaternary Carbon (-C(CH₃)₂-) | ~40 |
| Geminal Methyls (2 x -CH₃) | ~25 |
| Acetate Methyl (-COCH₃) | ~21 |
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Weight | 192.25 g/mol [1] |
| Exact Mass | 192.115029749[1] |
| Molecular Ion (M⁺) | m/z 192 |
| Key Fragment Ions | m/z 133, 43 |
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[2][3][4][5]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[2][5]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[4]
-
Cap the NMR tube securely and label it clearly.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and line shape.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using proton decoupling. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to obtain the NMR spectra.
-
Phase the spectra to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding protons and carbons in the this compound molecule.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare a working solution at a suitable concentration for GC-MS analysis (e.g., 1-10 µg/mL).
2. GC-MS System Parameters (Typical):
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to this compound.
-
Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure of the compound. Key expected fragments include the neophyl cation (m/z 133) resulting from the loss of the acetate group, and the acetyl cation (m/z 43).[1]
Visualizations
The following diagrams illustrate the structure, analytical workflow, and fragmentation of this compound.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for the analysis of this compound.
Caption: Simplified EI fragmentation of this compound.
References
- 1. This compound | 18755-52-7 | Benchchem [benchchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. cif.iastate.edu [cif.iastate.edu]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
Application Notes and Protocols for (2-methyl-2-phenylpropyl) acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling, storage, and use of (2-methyl-2-phenylpropyl) acetate (CAS No. 18755-52-7). The information is intended to guide laboratory personnel in the safe and effective use of this compound in research and development settings.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a floral and fruity fragrance.[1] It is primarily utilized as a fragrance and flavoring agent and serves as a key intermediate in the synthesis of pharmaceuticals, notably Fexofenadine HCl.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₂ | [3] |
| Molecular Weight | 192.26 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Floral and fruity | [1] |
| Density | Approximately 0.998 g/cm³ | [4] |
| Boiling Point | 256.8 °C at 760 mmHg | [4] |
| Flash Point | 100.8 °C | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents such as alcohols. | [1] |
| Purity | Typically ≥98% | [5] |
| Storage Temperature | 2-8°C | [5] |
Safety, Handling, and Storage Protocols
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If handling large quantities or if there is a risk of inhalation, use a certified respirator.
Handling Procedures
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of vapor.[1]
-
Keep away from ignition sources.[1]
-
Use personal protective equipment as specified above.
-
Ensure adequate ventilation in the handling area.
Storage Procedures
-
Store in a cool, dry, and well-ventilated place.[6]
-
Keep the container tightly closed.
-
Store away from direct sunlight.[1]
-
Recommended storage temperature is between 2-8°C.[5]
-
The compound is stable under recommended storage conditions.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). Dispose of the contaminated material as waste according to local regulations.
Experimental Protocols
Protocol for Use as a Reagent in Chemical Synthesis
This protocol outlines the general steps for using this compound as a reactant in a chemical synthesis, such as in the preparation of a derivative for pharmaceutical development.
-
Reaction Setup:
-
Set up a clean, dry reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stirrer, a condenser, and an inert gas inlet (e.g., nitrogen or argon).
-
Ensure the reaction is performed in a fume hood.
-
-
Reagent Addition:
-
Charge the reaction vessel with the appropriate solvent and other reactants as dictated by the specific synthetic procedure.
-
Under an inert atmosphere, add this compound to the reaction mixture using a syringe or a dropping funnel.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture as per the specific protocol (e.g., by adding water or a quenching solution).
-
Perform an extraction to isolate the product.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product using an appropriate technique, such as column chromatography or distillation.
-
-
Characterization:
-
Characterize the final product using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.
-
Protocol for Formulation of a Fragrance Solution
This protocol provides a general method for incorporating this compound into a simple fragrance solution for research and evaluation purposes.
-
Preparation of Stock Solution:
-
In a clean glass vial, prepare a stock solution of this compound by dissolving a known weight of the compound in a suitable solvent, such as ethanol.
-
-
Blending:
-
In a separate, larger glass container, combine the desired fragrance components (other essential oils, aroma chemicals) according to the formulation.
-
Add the this compound stock solution dropwise to the fragrance blend while gently swirling to ensure homogeneity.
-
-
Maturation:
-
Seal the container and allow the fragrance blend to mature for a specified period (typically 24-48 hours) in a cool, dark place. This allows the different fragrance notes to meld together.
-
-
Evaluation:
-
Evaluate the final fragrance by dipping a fragrance testing strip into the solution and assessing the olfactory profile over time (top, middle, and base notes).
-
Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling and storage of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Storage.
References
Application Notes and Protocols: (2-methyl-2-phenylpropyl) acetate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-methyl-2-phenylpropyl) acetate is a key chemical intermediate primarily utilized in the synthesis of active pharmaceutical ingredients (APIs). Its most notable application is in the manufacturing of Fexofenadine, a widely used second-generation antihistamine. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the synthesis of Fexofenadine. Additionally, it outlines the mechanism of action of the final drug product, Fexofenadine.
Application: Intermediate in Fexofenadine Synthesis
This compound serves as a crucial building block in the multi-step synthesis of Fexofenadine.[1][2][3][4] It is often referred to as a "Stage 5 intermediate" in the "Fexo Chloro" manufacturing routes for Fexofenadine hydrochloride.[1] The structural moiety provided by this intermediate is essential for the final pharmacological activity of Fexofenadine.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₂ | [5] |
| Molecular Weight | 192.25 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Purity | Typically ≥98% | [3] |
| Solubility | Soluble in organic solvents (e.g., methanol, DMSO), insoluble in water. | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation
This protocol describes the synthesis of this compound from methallyl acetate and benzene using a Friedel-Crafts alkylation reaction.[6]
Materials:
-
Methallyl acetate
-
Benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous ferric chloride (FeCl₃)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
500 mL four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and gas outlet.
Procedure:
-
In a dry 500 mL four-necked flask, suspend anhydrous ferric chloride (120.5 g, 0.75 mol) and anhydrous aluminum chloride (66.7 g, 0.5 mol) in 300 mL of benzene.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of methallyl acetate (57 g, 0.5 mol) in 100 mL of benzene dropwise over approximately 1 hour, maintaining the temperature at 0-5 °C.
-
After the addition is complete, stir the reaction mixture vigorously at 0-5 °C for 5 hours.
-
Slowly warm the mixture to 6-15 °C and continue stirring for an additional 6 hours.
-
Pour the reaction mixture into 800 mL of ice water and stir for 4 hours.
-
Separate the organic layer. Extract the aqueous layer with benzene (3 x 50 mL).
-
Combine all organic layers and wash successively with saturated sodium bicarbonate solution and water (3 times).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless transparent liquid.
Quantitative Data:
| Reaction Step | Product | Yield | Purity | Reference |
| Friedel-Crafts Alkylation | This compound | 86% | 97.8% | [6] |
Protocol 2: Synthesis of Fexofenadine from this compound Intermediate
This protocol outlines a synthetic route to Fexofenadine starting from an intermediate derived from this compound. The initial steps involve the conversion of this compound to a key keto-ester intermediate.
Step 1: Friedel-Crafts Acylation of this compound
This step is a conceptual representation based on typical Fexofenadine synthesis routes. Specific procedural details can vary based on patented methods.
Materials:
-
This compound
-
4-chlorobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0-5 °C, add 4-chlorobutyryl chloride dropwise.
-
To this mixture, add this compound dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude keto-ester intermediate.
Subsequent Steps: The resulting intermediate undergoes several further transformations, including reduction of the ketone, N-alkylation with α,α-diphenyl-4-piperidinemethanol, and hydrolysis of the ester to yield Fexofenadine.[4][7]
Quantitative Data for Fexofenadine Synthesis Steps:
| Reaction Step | Product | Yield | Reference |
| Friedel-Crafts Alkylation of Benzene | α,α-dimethyl phenyl acetate ethanol | 89.7% | [3] |
| Friedel-Crafts Acylation | 2-[4-(4-butyryl chloride) phenyl]-2-Methyl propyl acetate | 90.6% | [3] |
| Hydrolysis | 2-(4-cycloprolyl carbonyl)-phenyl-2-methyl alcohol | 90% | [3] |
| Esterification and Reduction | 4-{1-hydroxyl-4-[4-(hydroxyl biphenyl methyl)-1-piperidyl]butyl}-α,α-dimethyl phenyl acetic acid ethyl ester | 81% | [3] |
| Final Hydrolysis | Fexofenadine | 85% | [3] |
| Overall Yield | Fexofenadine | 33.51% | [3][4] |
Mechanism of Action of Fexofenadine
Fexofenadine is a selective peripheral H1 receptor antagonist.[8][9][10] Histamine binding to H1 receptors on various cells triggers allergic symptoms. Fexofenadine acts as an inverse agonist, binding to and stabilizing the inactive conformation of the H1 receptor, thereby preventing histamine binding and subsequent downstream signaling.[11] This blockage of H1 receptors alleviates allergy symptoms such as sneezing, rhinorrhea, itchy eyes, and urticaria.
Beyond its H1 receptor antagonism, Fexofenadine exhibits other anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory mediators from mast cells and basophils.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FEXOFENADINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of fexofenadine | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. This compound | 18755-52-7 | Benchchem [benchchem.com]
- 6. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. FEXOFENADINE HYDROCHLORIDE [USP IMPURITY] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Fexofenadine hydrochloride | 153439-40-8 [chemicalbook.com]
- 10. Fexofenadine - Wikipedia [en.wikipedia.org]
- 11. Fexofenadine Hydrochloride | ফেক্সোফেনাডিন হাইড্রোক্লোরাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-methyl-2-phenylpropyl) acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (2-methyl-2-phenylpropyl) acetate synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve common issues encountered during the synthesis of this compound.
Fischer Esterification Route
Question: Why is the yield of my Fischer esterification of 2-methyl-2-phenyl-1-propanol unexpectedly low?
Answer:
Low yields in the Fischer esterification of a tertiary alcohol like 2-methyl-2-phenyl-1-propanol are often due to a few key factors:
-
Reaction Equilibrium: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield of your ester.[1][2]
-
Dehydration of the Tertiary Alcohol: Tertiary alcohols are prone to dehydration under strong acid catalysis, especially at elevated temperatures.[3] This leads to the formation of an alkene byproduct instead of the desired ester.
-
Steric Hindrance: While less of a factor for acetic acid, significant steric hindrance around the alcohol can slow down the reaction rate.
Question: How can I improve the yield of the Fischer esterification?
Answer:
To drive the reaction towards the product and minimize side reactions, consider the following strategies:
-
Water Removal: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[2] This will shift the equilibrium towards the ester product.
-
Use of Excess Reactant: Using a large excess of one of the reactants, typically the less expensive one (in this case, acetic acid), can also shift the equilibrium to favor product formation.[2]
-
Alternative Acylating Agent: Instead of acetic acid, consider using acetic anhydride. The reaction with an anhydride is generally faster and irreversible as it produces a carboxylic acid byproduct which is less nucleophilic than water.[4][5]
-
Milder Catalyst: While strong acids like sulfuric acid are common, they can promote dehydration.[4] Consider using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH).[4]
-
Optimize Reaction Temperature: While reflux is often used, excessively high temperatures can favor the dehydration of the tertiary alcohol.[4] Experiment with lower temperatures to find a balance between reaction rate and minimizing side reactions.
Friedel-Crafts Alkylation Route
Question: My Friedel-Crafts reaction using methallyl acetate and benzene with aluminum trichloride (AlCl₃) is giving a low yield and many side products. What is happening?
Answer:
The conventional Friedel-Crafts alkylation with anhydrous aluminum trichloride is known to have significant drawbacks when synthesizing this compound. The strong catalytic activity of AlCl₃ can lead to several issues:
-
Vigorous and Uncontrolled Reaction: The reaction can be highly exothermic and difficult to control, especially on a larger scale.[4][6]
-
Product Rearrangement: The potent Lewis acidity of AlCl₃ can induce rearrangement of the desired product, leading to a complex mixture of side products and lowering the purity.[4][6] This is a major reason for the typically observed yields of around 55% with this method.[6]
-
Polyalkylation: Although less of an issue when benzene is used in excess, the initial product is more activated than benzene, which can lead to further alkylation.
Question: How can I improve the yield and purity of the Friedel-Crafts synthesis?
Answer:
An improved method utilizing a mixed catalyst system has been shown to significantly enhance both yield and purity.[4][6]
-
Mixed Catalyst System: Employing a mixture of anhydrous ferric chloride (FeCl₃) and anhydrous aluminum chloride (AlCl₃) results in milder reaction conditions and greater control.[4][6] This mixed system suppresses the formation of rearrangement byproducts.[6]
-
Optimized Conditions: With the mixed catalyst system, yields can be increased to 75-86% with a purity of over 98%.[4][6] Careful control of the reaction temperature, typically between 0-15°C, is also crucial.[4]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for different synthetic routes to this compound for easy comparison.
| Synthetic Method | Key Reagents/Catalysts | Temperature (°C) | Reported Yield (%) | Reported Purity (%) |
| Fischer Esterification | 2-methyl-2-phenyl-1-propanol, Acetic Acid, H₂SO₄ (1-5 mol%) | 110-120 (Reflux) | Variable (often < 65% without optimization)[2] | Moderate |
| Acetylation with Acetic Anhydride | 2-methyl-2-phenyl-1-propanol, Acetic Anhydride, 4-pyrrolidin-1-ylpyridine, triethylamine | 20 | 97.0 | High |
| Conventional Friedel-Crafts Alkylation | Methallyl acetate, Benzene, Anhydrous AlCl₃ | 0-5 | ~55 | ~85[4][6] |
| Improved Friedel-Crafts Alkylation | Methallyl acetate, Benzene, Anhydrous FeCl₃/AlCl₃ | 0-15 | 75-86 | >98[4][6] |
Experimental Protocols
Below are detailed methodologies for the key experiments discussed.
Protocol 1: Fischer Esterification of 2-methyl-2-phenyl-1-propanol
Materials:
-
2-methyl-2-phenyl-1-propanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (for azeotropic removal of water)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-methyl-2-phenyl-1-propanol, a 5-fold molar excess of glacial acetic acid, and a catalytic amount of sulfuric acid (approx. 1-2 mol%). Add toluene to fill the Dean-Stark trap.
-
Reflux: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.[2]
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter.
-
Solvent Removal and Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation.
Protocol 2: Improved Friedel-Crafts Alkylation using a Mixed Catalyst System
Materials:
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzene (anhydrous)
-
Methallyl acetate
-
Ice water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure: (Based on the patent CN101823958A)[6]
-
Catalyst Suspension: In a dry four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel under an inert atmosphere, suspend anhydrous ferric chloride (0.75 mol) and anhydrous aluminum chloride (0.5 mol) in anhydrous benzene (300 ml).
-
Cooling: Stir the mixture at room temperature for 30 minutes, then cool the flask to 0-5°C in an ice bath.
-
Addition of Alkylating Agent: Slowly add a solution of methallyl acetate (0.5 mol) in benzene (100 ml) dropwise over approximately 1 hour, maintaining the temperature between 0-5°C.
-
Reaction: Vigorously stir the reaction mixture at 0-5°C for 5 hours. Then, slowly allow the temperature to rise to 6-15°C and continue stirring for an additional 6 hours.
-
Workup: Pour the reaction mixture into 800 ml of ice water and stir for 4 hours.
-
Extraction: Separate the layers and extract the aqueous layer with benzene (3 x 50 ml).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and water (three times).
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The final product, this compound, is obtained as a colorless, transparent liquid after vacuum distillation.[6]
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Fischer Esterification Synthesis.
Caption: Workflow for Improved Friedel-Crafts Synthesis.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Why is Fischer esterification not useful for tertiary alcohols? | Filo [askfilo.com]
- 4. This compound | 18755-52-7 | Benchchem [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (2-methyl-2-phenylpropyl) acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-methyl-2-phenylpropyl) acetate.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield and several unexpected peaks in my GC-MS analysis when synthesizing this compound via Friedel-Crafts alkylation of benzene with methallyl acetate using aluminum chloride. What could be the issue?
A1: The primary issue is likely the occurrence of side reactions due to the highly reactive nature of the carbocation intermediate formed during the Friedel-Crafts reaction, especially when using a strong Lewis acid catalyst like anhydrous aluminum trichloride.[1] The strong catalytic activity can lead to a violent reaction and subsequent rearrangement of the desired product, forming complex side products.[1] This is a common issue that can significantly lower both the yield and purity of your target compound.[1][2]
Q2: How can I minimize the side reactions in the Friedel-Crafts synthesis of this compound?
A2: To suppress these side reactions, it is recommended to use a milder, mixed catalyst system, such as a combination of anhydrous ferric chloride (FeCl₃) and anhydrous aluminum chloride (AlCl₃).[2] This mixed catalyst system allows for more controlled and milder reaction conditions, which in turn minimizes the formation of rearrangement byproducts and significantly improves both the yield and purity of this compound.[1][2]
Q3: What are the potential side reactions during the Fischer esterification of 2-methyl-2-phenyl-1-propanol with acetic acid?
A3: While Fischer esterification is a common method, potential side reactions can include the dehydration of the alcohol to form an alkene, especially under strong acid catalysis and elevated temperatures. Although 2-methyl-2-phenyl-1-propanol is a primary alcohol and less prone to elimination than tertiary alcohols, this side reaction can still occur.[3] Another possibility is the formation of an ether, such as dibenzyl ether, which has been observed in similar esterification reactions.[4]
Q4: My Fischer esterification reaction is not going to completion. How can I improve the yield of this compound?
A4: The Fischer esterification is a reversible reaction.[5][6] To drive the equilibrium towards the formation of the ester, you can use a large excess of one of the reactants, typically the alcohol (acetic acid can also be used in excess).[5] Another effective strategy is to remove the water that is formed as a byproduct during the reaction.[6][7] This can be achieved by using a Dean-Stark apparatus or by adding a drying agent to the reaction mixture.[3][6]
Q5: What analytical techniques are best for identifying the main product and potential side products in my reaction mixture?
A5: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for both separating the components of your reaction mixture and identifying them.[2][8][9] The gas chromatograph will separate the desired ester from unreacted starting materials and byproducts, while the mass spectrometer will provide fragmentation patterns that can be used to elucidate the structures of these compounds.[2]
Data Presentation
Table 1: Comparison of Catalytic Systems in the Friedel-Crafts Synthesis of this compound [1][2]
| Catalyst System | Reaction Conditions | Reported Yield | Product Purity | Key Challenges/Advantages |
| Anhydrous Aluminum Trichloride (AlCl₃) | Vigorous, difficult to control | ~55% | ~85% | Prone to violent reaction and product rearrangement. |
| Mixed Anhydrous Ferric Chloride (FeCl₃) - Aluminum Chloride (AlCl₃) | Mild, controlled | 75% - 86% | >97% | Enhanced control, suppresses side reactions, leading to higher yield and purity. |
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation with Mixed Catalyst System for Minimized Side Reactions
-
Reaction Setup: In a dry, four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a gas outlet, add anhydrous ferric chloride and anhydrous aluminum chloride to benzene.
-
Catalyst Activation: Stir the mixture at room temperature for 30 minutes.
-
Reactant Addition: Cool the mixture to 0-5°C. Slowly add a solution of methallyl acetate in benzene dropwise over approximately 1 hour, maintaining the temperature between 0-5°C.
-
Reaction: Vigorously stir the reaction mixture at 0-5°C for 5 hours. Then, slowly allow the temperature to rise to 6-15°C and continue stirring for an additional 6 hours.
-
Workup: Pour the reaction mixture into ice water and stir for 4 hours. Separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with benzene. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[1]
Protocol 2: Fischer Esterification with Water Removal
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 2-methyl-2-phenyl-1-propanol, a slight excess of glacial acetic acid, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent like toluene.
-
Reaction: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by using techniques like TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: Wash the organic layer with water, a saturated solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure. The final product can be purified by distillation.
Visual Troubleshooting Guides
Caption: Friedel-Crafts synthesis pathway and potential rearrangement side reactions.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester - Google Patents [patents.google.com]
- 2. This compound | 18755-52-7 | Benchchem [benchchem.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis of Small Libraries of Natural Products: Part II: Identification of a New Natural Product from the Essential Oil of Pleurospermum austriacum (L.) Hoffm. (Apiaceae) [mdpi.com]
- 9. jmchemsci.com [jmchemsci.com]
Technical Support Center: (2-methyl-2-phenylpropyl) acetate Purification
Welcome to the technical support center for the purification of (2-methyl-2-phenylpropyl) acetate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities depend on the synthetic route.
-
Fischer-Speier Esterification (from 2-methyl-2-phenylpropanol and acetic acid): Impurities include unreacted 2-methyl-2-phenylpropanol, excess acetic acid, and the acid catalyst (e.g., H₂SO₄ or p-TsOH).[1][2][3] A potential byproduct is 2-methyl-1-phenyl-1-propene, formed from the acid-catalyzed dehydration of the tertiary alcohol.[4][5]
-
Acylation with Acetic Anhydride: Impurities include unreacted 2-methyl-2-phenylpropanol and acetic acid as a byproduct.[1][2]
-
Friedel-Crafts Alkylation (from methallyl acetate and benzene): Side reactions can be numerous if not well-controlled, leading to rearranged products and other isomers.[6]
Q2: Is this compound sensitive to acid or base?
A2: Yes. As an ester, it is susceptible to hydrolysis back to 2-methyl-2-phenylpropanol and acetate under both acidic and basic conditions.[7] Strong acidic conditions, especially at elevated temperatures, can also promote elimination reactions.[4] Therefore, it is crucial to neutralize the crude reaction mixture before purification and to use neutral or deactivated purification media where possible.
Q3: What are the recommended purification methods for this compound?
A3: The primary methods are fractional distillation and flash column chromatography.
-
Fractional Distillation is effective for separating the product from starting materials and byproducts with significantly different boiling points.[8][9][10]
-
Flash Column Chromatography is ideal for removing non-volatile impurities, baseline compounds, or impurities with very similar boiling points to the product.[1][11][12]
Q4: What is the boiling point of this compound?
A4: The reported boiling point is approximately 256-267°C at atmospheric pressure (760 mmHg).[13][14] Purification is often performed under vacuum to lower the boiling point and prevent thermal decomposition.
Troubleshooting Guides
Issue 1: Low Purity After Aqueous Workup
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction by TLC or GC to ensure completion before quenching. |
| Emulsion Formation | Add brine (saturated NaCl solution) during the aqueous extraction to break up emulsions. |
| Acid/Base Residue | Wash the organic layer sequentially with a saturated NaHCO₃ solution (to remove acid) and brine. Dry the organic layer thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent removal. |
| Product Hydrolysis | Avoid prolonged contact with acidic or basic aqueous solutions. Perform the workup at room temperature or below. |
Issue 2: Poor Separation During Fractional Distillation
| Potential Cause | Recommended Solution |
| Insufficient Column Efficiency | Ensure you are using a fractionating column (e.g., Vigreux or packed column), not a simple distillation setup.[10] The length of the column should be adequate for the separation. |
| Distillation Rate Too Fast | Heat the mixture slowly and maintain a low distillation rate (e.g., 1-2 drops per second) to allow for proper vapor-liquid equilibria to be established on the column's theoretical plates.[10][15] |
| Similar Boiling Points | If impurities have very close boiling points, distillation may not be sufficient. Consider purification by flash column chromatography.[15] |
| Fluctuating Vacuum | Ensure the vacuum system is stable and free of leaks. Use a vacuum controller for precise pressure regulation. |
Issue 3: Tailing or Poor Separation in Flash Chromatography
| Potential Cause | Recommended Solution |
| Acidic Silica Gel | Residual acidic sites on silica gel can cause tailing or decomposition of sensitive compounds. Deactivate the silica by flushing the packed column with the eluent containing 1-3% triethylamine before loading the sample.[12] |
| Inappropriate Solvent System | The chosen eluent may be too polar or not polar enough. Develop an optimal solvent system using TLC, aiming for a target Rf value of ~0.2-0.3 for the product. |
| Sample Overloading | The amount of crude product is too high for the column size. As a general rule, use a silica gel mass that is 50-100 times the mass of the crude sample. |
| Insoluble Sample Loading | If the crude product is not fully soluble in the eluent, it can lead to streaking. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[12] |
Data Presentation
The following table provides an illustrative comparison of purification methods for a hypothetical crude mixture of this compound.
Table 1: Illustrative Purification Efficiency
| Impurity | Boiling Point (°C) | Initial Purity (%) | Purity after Fractional Distillation (%) | Purity after Flash Chromatography (%) |
| This compound | ~260 | 85.0 | >98.0 | >99.0 |
| 2-methyl-2-phenylpropanol | ~220 | 8.0 | <1.0 | <0.5 |
| Acetic Acid | 118 | 5.0 | <0.5 | <0.1 |
| 2-methyl-1-phenyl-1-propene | ~190 | 2.0 | <0.5 | <0.5 |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
-
Preparation: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a short Vigreux column, a condenser, and receiving flasks. Ensure all glassware is dry.
-
Neutralization: Transfer the crude product to a separatory funnel. Wash with saturated NaHCO₃ solution until CO₂ evolution ceases, followed by a wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude oil.
-
Setup: Add the crude oil to the distillation flask along with a magnetic stir bar or boiling chips. Attach the flask to the distillation apparatus and ensure all joints are securely sealed.
-
Distillation: Begin stirring and gradually apply vacuum. Slowly heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect any low-boiling foreshots in the first receiving flask. As the temperature stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Completion: Stop the distillation when the temperature begins to rise again or when only a small residue remains. Release the vacuum before turning off the heat to prevent bumping.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of approximately 0.25 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully apply the solution to the top of the column. Alternatively, use the dry-loading method described in the troubleshooting guide.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Below are diagrams illustrating key decision-making processes and workflows for purification.
Caption: General workflow for purification method selection.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. This compound | 18755-52-7 | Benchchem [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester - Google Patents [patents.google.com]
- 7. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. vernier.com [vernier.com]
- 10. Purification [chem.rochester.edu]
- 11. biotage.com [biotage.com]
- 12. Purification [chem.rochester.edu]
- 13. chembk.com [chembk.com]
- 14. This compound|lookchem [lookchem.com]
- 15. Fractional distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Friedel-Crafts Alkylation of Benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts alkylation of benzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Friedel-Crafts alkylation of benzene and offers potential solutions.
Q1: Why am I getting a mixture of mono-, di-, and even tri-alkylated products (polysubstitution), and how can I favor mono-alkylation?
A1: Polysubstitution is a common issue in Friedel-Crafts alkylation because the initial alkylation product is more reactive than the starting benzene ring. The newly introduced alkyl group is an activating group, making the aromatic ring more susceptible to further electrophilic attack.
Troubleshooting Steps:
-
Increase the Benzene to Alkyl Halide Ratio: Using a large excess of benzene shifts the reaction equilibrium towards mono-alkylation by increasing the probability that the electrophile will react with a benzene molecule rather than an already alkylated one. For instance, in the industrial production of ethylbenzene, typical molar ratios of benzene to ethylene range from 5:1 to 10:1 in the fresh feed, and can be as high as 30:1 to 50:1 in the reactor due to recycling.[1]
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of subsequent alkylation reactions more than the initial reaction, thus favoring the mono-substituted product.
-
Catalyst Choice: While classic Lewis acids like AlCl₃ are highly active, they can also promote polysubstitution. In some cases, using a milder Lewis acid or a solid acid catalyst might offer better selectivity.
Q2: My product is an isomer of the expected alkylbenzene. What is causing this, and how can I prevent it?
A2: This is likely due to carbocation rearrangement, a characteristic side reaction in Friedel-Crafts alkylation, especially when using primary alkyl halides. The initially formed carbocation can rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift. For example, the reaction of benzene with 1-chloropropane is expected to yield n-propylbenzene, but the major product is often isopropylbenzene due to the rearrangement of the n-propyl carbocation to the more stable isopropyl carbocation.
Troubleshooting Steps:
-
Choice of Alkylating Agent: Whenever possible, use an alkyl halide that will form a stable carbocation that is not prone to rearrangement (e.g., a tertiary alkyl halide like t-butyl chloride).
-
Use Friedel-Crafts Acylation Followed by Reduction: To obtain straight-chain alkylbenzenes without rearrangement, a common strategy is to perform a Friedel-Crafts acylation followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction). Acylium ions are resonance-stabilized and do not undergo rearrangement.
-
Reaction Temperature: Lower reaction temperatures can sometimes disfavor carbocation rearrangements. For instance, the alkylation of benzene with 1-chlorobutane at 0°C still results in a mixture of n-butylbenzene and sec-butylbenzene, but at higher temperatures, the proportion of the rearranged product is typically greater.[2]
Q3: The reaction is not proceeding, or the yield is very low. What are the possible reasons?
A3: Several factors can lead to low or no conversion in a Friedel-Crafts alkylation.
Troubleshooting Steps:
-
Catalyst Deactivation: The Lewis acid catalyst can be deactivated by water or other Lewis bases in the reaction mixture. Ensure all reagents and glassware are anhydrous. The catalyst can also be deactivated by certain functional groups on the aromatic substrate.
-
Substrate Reactivity: Friedel-Crafts alkylation fails with strongly deactivated aromatic rings. Aromatic compounds with electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are generally not suitable substrates.
-
Catalyst Loading: Insufficient catalyst loading can lead to low conversion. The optimal amount of catalyst depends on the specific reaction, but typically, a molar ratio of catalyst to alkyl halide of 1:1 is a good starting point for reactive systems.
-
Reaction Temperature: While high temperatures can promote side reactions, the reaction may not proceed at a sufficient rate if the temperature is too low. The optimal temperature should be determined experimentally for each specific system.
Q4: I am observing the formation of colored byproducts. What could be the cause?
A4: The formation of colored byproducts can be due to a variety of side reactions, including polymerization of the alkylating agent or charring of the aromatic compounds at high temperatures.
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid excessive heating, as this can lead to decomposition and polymerization.
-
Purity of Reagents: Ensure the purity of your starting materials. Impurities can sometimes act as catalysts for unwanted side reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation and other side reactions that may lead to colored impurities.
Data Presentation
The following tables summarize key quantitative data for optimizing Friedel-Crafts alkylation of benzene.
Table 1: Effect of Benzene to Ethylene Molar Ratio on Ethylbenzene Production
| Benzene:Ethylene Molar Ratio | Selectivity to Ethylbenzene (%) | Notes |
| 5:1 - 10:1 (Fresh Feed) | High | Typical range for industrial processes to minimize polyethylbenzene formation.[1] |
| 30:1 - 50:1 (In Reactor) | Very High | Achieved through recycling of unreacted benzene.[1] |
Table 2: Influence of Temperature on Product Distribution in the Alkylation of Methylbenzene with Methyl Chloride
| Temperature (°C) | ortho-xylene (%) | meta-xylene (%) | para-xylene (%) |
| 0 | 54 | 17 | 29 |
| 25 | 3 | 69 | 28 |
Note: This data illustrates that at lower temperatures, the kinetically favored ortho and para products are dominant. At higher temperatures, the thermodynamically more stable meta isomer becomes a major product due to isomerization.
Table 3: Comparison of Catalysts for Alkylation of Benzene with Long-Chain Olefins
| Catalyst | Conversion (%) | Selectivity to Monoalkylbenzene (%) | Temperature (°C) | Pressure (MPa) |
| Aluminum-magnesium silicate with clay/zeolite | 95 | 85 | - | - |
| Clay with cerium nitrate | 99 | 95 | 150 | 3.5 |
| Lanthanide promoted zeolite | - | 94 (yield of undecylbenzene) | 180 | - |
| Zeolite Y (modified) | 85-90 (of olefin) | - | - | - |
This table provides a comparison of different solid acid catalysts used in the alkylation of benzene with long-chain olefins, showcasing high conversion and selectivity under specific conditions.[3]
Experimental Protocols
Protocol 1: Synthesis of p-di-t-butylbenzene
This protocol is adapted from a standard laboratory procedure for the Friedel-Crafts alkylation of t-butylbenzene.
Materials:
-
t-butyl chloride (1.0 mL)
-
t-butylbenzene (0.5 mL)
-
Anhydrous aluminum chloride (0.05 g)
-
Ice-cold water
-
Diethyl ether
-
Anhydrous drying agent (e.g., anhydrous sodium sulfate)
-
5 mL conical vial
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a 5 mL conical vial, combine 1.0 mL of t-butyl chloride and 0.5 mL of t-butylbenzene.
-
Cool the mixture in an ice bath with stirring.
-
Carefully add 0.05 g of anhydrous aluminum chloride in three portions to the chilled and stirred reaction mixture. After each addition, allow the reaction to proceed for 5 minutes.
-
After the final addition, remove the reaction flask from the ice bath and allow it to warm to room temperature.
-
Quench the reaction by slowly adding 1 mL of ice-cold water.
-
Add 2 mL of diethyl ether and separate the ether layer.
-
Extract the aqueous layer twice with 1 mL portions of diethyl ether.
-
Combine the organic layers and dry over an anhydrous drying agent.
-
Filter to remove the drying agent and evaporate the solvent to obtain the crude product.
-
The product can be further purified by recrystallization.
Mandatory Visualizations
Caption: Troubleshooting workflow for common Friedel-Crafts alkylation issues.
References
Technical Support Center: Preventing Byproduct Formation in Esterification Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during esterification reactions.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification reaction has a low yield. What are the common causes and how can I improve it?
A1: Low yields in Fischer esterification are typically due to the reversible nature of the reaction and incomplete conversion. The reaction between a carboxylic acid and an alcohol produces an ester and water, establishing an equilibrium that can favor the reactants.[1][2][3][4]
Common Causes for Low Yield:
-
Equilibrium: The reaction naturally reaches an equilibrium that may not favor high product formation.[1][3]
-
Presence of Water: Water, a byproduct, can shift the equilibrium back towards the starting materials (hydrolysis).[1][5][6]
-
Steric Hindrance: Bulky reactants (e.g., tertiary alcohols or sterically hindered carboxylic acids) can slow down the reaction rate.[6][7]
-
Reaction Conditions: Suboptimal temperature, reaction time, or catalyst concentration can lead to incomplete reactions.[8][9]
Strategies to Improve Yield:
-
Use an Excess of a Reactant: Employing a large excess of one of the starting materials, typically the less expensive one (often the alcohol), can shift the equilibrium towards the product side according to Le Châtelier's principle.[1][5]
-
Remove Water: Actively removing water as it forms is a highly effective method to drive the reaction to completion.[1][5][7] This can be achieved using:
Q2: I am observing a significant amount of ether as a byproduct. How can I prevent this?
A2: Ether formation is a common side reaction, especially when using primary or secondary alcohols under strong acidic conditions and high temperatures. This occurs through an acid-catalyzed dehydration reaction between two alcohol molecules. Secondary alcohols, like isopropanol, are particularly prone to this side reaction.[12]
Prevention Strategies:
-
Lower Reaction Temperature: If the esterification can proceed at a lower temperature, this will disfavor the ether formation pathway, which typically has a higher activation energy.
-
Choose a Milder Catalyst: While strong mineral acids like sulfuric acid are effective for esterification, they also promote ether formation.[12] Consider using alternative catalysts:
-
p-Toluenesulfonic acid (p-TsOH): Often considered the industry standard, it is effective and generally leads to fewer side reactions than sulfuric acid.[12]
-
Lewis acids: Catalysts like scandium(III) triflate can be effective under milder conditions.[7]
-
Solid Acid Catalysts: Ion-exchange resins (e.g., Amberlyst) or zeolites can offer high selectivity and reduce ether formation.[13][14]
-
Catalyst Selection and Byproduct Formation
| Catalyst | Typical Conditions | Potential Byproducts | Selectivity |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | 60-110 °C | Ethers, Alkenes (from tertiary alcohols) | Moderate |
| p-Toluenesulfonic Acid (p-TsOH) | 60-110 °C | Fewer ether byproducts than H₂SO₄ | Good |
| Amberlyst-15 | Up to 140 °C | Minimal ether formation | High |
| Zeolites (e.g., BEA-Type) | Varies | Minimal byproducts | High |
Q3: How do I choose the right catalyst for my specific esterification reaction?
A3: Catalyst selection depends on the substrate's sensitivity, the reaction scale, and the desired purity of the final product.
-
For simple, robust substrates: Strong Brønsted acids like sulfuric acid or p-toluenesulfonic acid (p-TsOH) are common and cost-effective choices.[7][15]
-
For acid-sensitive substrates: Milder methods are required. Steglich esterification , which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a good option for valuable or sensitive materials as it proceeds under neutral conditions.[7][16][17]
-
For industrial-scale or continuous processes: Heterogeneous (solid) acid catalysts are highly advantageous. They are easily separated from the reaction mixture, are often reusable, and can reduce corrosive waste streams.[13][18] Examples include ion-exchange resins (like Amberlyst) and zeolites.[13][14]
Below is a decision-making workflow for catalyst selection.
Caption: Decision workflow for selecting an appropriate esterification catalyst.
Troubleshooting Guide
Problem: The reaction is not going to completion, leaving unreacted starting materials.
| Possible Cause | Troubleshooting Steps |
| Insufficient Water Removal | 1. Ensure the Dean-Stark trap is set up correctly and the solvent is forming an azeotrope with water effectively.[1] 2. If using molecular sieves, ensure they are properly activated and used in sufficient quantity.[7] |
| Insufficient Reaction Time or Temperature | 1. Monitor the reaction progress using TLC or GC. 2. If the reaction stalls, consider increasing the temperature or extending the reaction time. Typical reaction times can range from 1 to 10 hours.[7] |
| Catalyst Deactivation | 1. Some solid catalysts can lose activity over time or with certain substrates.[19] 2. Ensure the catalyst is fresh or properly regenerated if it's reusable. |
| Equilibrium Reached | 1. Increase the concentration of the alcohol (if feasible and cost-effective). A 10-fold excess can significantly increase yield.[1] 2. Vigorously remove water as it forms. |
Quantitative Impact of Reactant Ratio on Yield
A study on the esterification of acetic acid with ethanol demonstrated the significant impact of using an excess of the alcohol reactant.[1]
| Molar Ratio (Ethanol:Acetic Acid) | Equilibrium Yield of Ester |
| 1:1 | 65% |
| 10:1 | 97% |
| 100:1 | 99% |
Experimental Protocols
Protocol: Esterification of Benzoic Acid with n-Butanol using a Dean-Stark Apparatus
This protocol describes a standard lab procedure for driving an esterification reaction to completion by azeotropic removal of water.
Materials:
-
Benzoic acid
-
n-Butanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble the reflux apparatus with the round-bottom flask, Dean-Stark trap, and condenser. Ensure all glassware is dry.
-
Reagents: To the round-bottom flask, add benzoic acid, a 1.5 to 2-fold molar excess of n-butanol, and a catalytic amount of p-TsOH (e.g., 5 mol%). Add toluene as the azeotroping solvent.[10]
-
Reaction: Heat the mixture to reflux with vigorous stirring. Toluene and water will co-distill as an azeotrope.[1]
-
Water Removal: The condensed azeotrope will collect in the Dean-Stark trap. As water is denser than toluene, it will separate and collect in the bottom of the trap, while the toluene overflows back into the reaction flask.[1][20]
-
Monitoring: Continue the reflux until no more water collects in the trap, which indicates the reaction is complete. This typically takes several hours.[10]
-
Workup: Cool the reaction mixture. Wash the organic phase with a sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to isolate the crude ester product.
-
Purification: Purify the resulting n-butyl benzoate by distillation.
Below is a diagram illustrating the reaction mechanism and the role of water removal.
Caption: Shifting the esterification equilibrium to maximize product yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. quora.com [quora.com]
- 5. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 6. scienceinfo.com [scienceinfo.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Esterification Lab Answers [unidesktesting.motion.ac.in]
- 9. Esterification Lab Answers [api.motion.ac.in]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. mdpi.com [mdpi.com]
- 14. Esterification [chemra.com]
- 15. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 16. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Kinetic and thermodynamic study on the esterification of oleic acid over SO3H-functionalized eucalyptus tree bark biochar catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
Technical Support Center: Scaling Up (2-methyl-2-phenylpropyl) acetate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (2-methyl-2-phenylpropyl) acetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main synthesis routes for this compound are:
-
Fischer-Speier Esterification: This is a classic method involving the acid-catalyzed reaction of neophyl alcohol (2-methyl-2-phenylpropan-1-ol) with acetic acid.[1]
-
Acylation with Acetic Anhydride: This method involves the reaction of 2-methyl-2-phenylpropanol with acetic anhydride, which can be catalyzed or occur at elevated temperatures.[1]
-
Friedel-Crafts Alkylation: This route uses methallyl acetate and an aromatic compound like benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]
Q2: What are the typical applications of this compound?
A2: this compound is primarily used as a key intermediate in the synthesis of pharmaceuticals, such as the antihistamine Fexofenadine.[3] It is also used in the fragrance industry.
Q3: What are the general physical and chemical properties of this compound?
A3: this compound is a colorless liquid with an aromatic odor. It is insoluble in water but soluble in organic solvents like ethanol and acetone.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol [1] |
| Boiling Point | ~256.8 - 267 °C at 760 mmHg[4] |
| Density | ~0.998 - 1.02 g/mL[4] |
| Flash Point | ~100.8 °C[4] |
Troubleshooting Guides
Fischer-Speier Esterification
Q4: My Fischer esterification reaction is showing low conversion. How can I improve the yield?
A4: Low conversion in Fischer esterification is often due to the reversible nature of the reaction. To drive the equilibrium towards the product, you can:
-
Use an excess of one reactant: Using a large excess of the alcohol (neophyl alcohol) is a common strategy.[5]
-
Remove water as it forms: This is crucial for shifting the equilibrium. On a larger scale, a Dean-Stark apparatus is effective for azeotropically removing water.[5][6] Alternatively, drying agents like anhydrous salts or molecular sieves can be used.[7]
Q5: I am observing the formation of an alkene byproduct during the esterification of the tertiary alcohol. How can I prevent this?
A5: Tertiary alcohols are prone to dehydration (elimination) under acidic conditions, especially at higher temperatures. To minimize this side reaction:
-
Control the temperature: Operate at the lowest effective temperature to favor esterification over elimination.[1] Reflux conditions should be gentle.
-
Use a milder acid catalyst: While strong acids like sulfuric acid are common, weaker acids or lower catalyst concentrations (1–5 mol%) can reduce dehydration.[1]
Friedel-Crafts Alkylation
Q6: The Friedel-Crafts alkylation reaction with aluminum chloride is very vigorous and difficult to control. What measures can I take?
A6: The high reactivity of anhydrous aluminum chloride can make the reaction violent.[2] To control the reaction:
-
Slow addition of reactants: Add the alkylating agent (methallyl acetate) slowly to the mixture of the aromatic compound and AlCl₃.
-
Maintain low temperature: Conduct the reaction at a low temperature (e.g., 0–5 °C) to manage the exothermic nature of the reaction.[2]
-
Use a mixed catalyst system: A combination of a milder Lewis acid like ferric chloride (FeCl₃) with AlCl₃ can moderate the reactivity and improve the yield and purity of the product.[2]
Q7: I am getting a low yield and a mixture of products in my Friedel-Crafts reaction. What could be the cause?
A7: Low yields and product mixtures in Friedel-Crafts alkylation can be caused by:
-
Rearrangement of the carbocation: The carbocation intermediate can rearrange to a more stable form, leading to isomeric products. While less of a concern with the neophyl group, it's a possibility.
-
Polyalkylation: The initial product is more reactive than the starting material and can undergo further alkylation. Using an excess of the aromatic substrate can help to minimize this.
-
Catalyst deactivation: The quality of the AlCl₃ is crucial. It is highly sensitive to moisture, which can deactivate it.[8] Ensure you are using fresh, anhydrous AlCl₃ and maintaining anhydrous conditions.
Q8: What is the proper and safe way to quench a large-scale Friedel-Crafts reaction involving AlCl₃?
A8: Quenching AlCl₃ reactions can be highly exothermic and release HCl gas.[9] For safe quenching:
-
Slowly and cautiously add the reaction mixture to ice-water. This should be done in a well-ventilated fume hood.
-
Stir vigorously during the quench to dissipate heat.
-
Neutralize the acidic aqueous layer carefully with a base like sodium bicarbonate after separating the organic layer.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 2-methyl-2-phenylpropan-1-ol
This protocol describes the synthesis of this compound via Fischer esterification.
Materials:
-
2-methyl-2-phenylpropan-1-ol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-methyl-2-phenylpropan-1-ol, a molar excess of glacial acetic acid, and a catalytic amount of concentrated sulfuric acid (1-5 mol%).
-
Add toluene as a solvent to facilitate azeotropic removal of water.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. Water will collect in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed or the reaction reaches completion.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Friedel-Crafts Alkylation using Methallyl Acetate and Benzene
This protocol outlines the synthesis of this compound via Friedel-Crafts alkylation.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous ferric chloride (FeCl₃) (optional, for mixed catalyst system)
-
Anhydrous benzene
-
Methallyl acetate
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Dry, four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry four-necked flask under an inert atmosphere, suspend anhydrous AlCl₃ (and FeCl₃ if using a mixed catalyst) in anhydrous benzene.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0–5 °C using an ice bath.
-
Slowly add a solution of methallyl acetate in anhydrous benzene via the dropping funnel, maintaining the temperature between 0–5 °C.
-
After the addition is complete, continue to stir the reaction mixture vigorously at 0–5 °C for several hours.
-
Allow the reaction to slowly warm to a slightly higher temperature (e.g., 6-15°C) and continue stirring for several more hours.[2]
-
Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing ice-water with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with benzene.
-
Combine the organic layers and wash them with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the product by vacuum distillation.[2]
Data Summary
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Reactants | Catalyst | Typical Yield | Purity | Key Considerations |
| Fischer-Speier Esterification | 2-methyl-2-phenylpropan-1-ol, Acetic Acid | H₂SO₄ or p-TsOH | Moderate to High | Good | Equilibrium reaction; requires water removal. Potential for dehydration of the tertiary alcohol.[1][7] |
| Acylation | 2-methyl-2-phenylpropan-1-ol, Acetic Anhydride | Acid catalyst or heat | High | Good | Generally faster than Fischer esterification. |
| Friedel-Crafts Alkylation (Single Catalyst) | Methallyl Acetate, Benzene | AlCl₃ | ~55%[2] | ~85%[2] | Reaction can be violent and difficult to control, leading to byproducts.[2] |
| Friedel-Crafts Alkylation (Mixed Catalyst) | Methallyl Acetate, Benzene | AlCl₃ / FeCl₃ | 75-86%[2] | >97%[2] | Milder reaction conditions and higher purity of the product.[2] |
Visualizations
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Caption: Workflow for the synthesis of this compound via Friedel-Crafts Alkylation.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. This compound | 18755-52-7 | Benchchem [benchchem.com]
- 2. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester - Google Patents [patents.google.com]
- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. This compound|lookchem [lookchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. General Chemical Procedures | Mühendislik ve Doğa Bilimleri Fakültesi [fens.sabanciuniv.edu]
Stability issues of (2-methyl-2-phenylpropyl) acetate under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-methyl-2-phenylpropyl) acetate, focusing on its stability issues under acidic conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound in acidic environments.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Parent Compound with Appearance of New Peaks in HPLC Analysis | Acid-catalyzed hydrolysis of the ester bond. | 1. Confirm Hydrolysis: Analyze the new peaks by LC-MS to identify the expected hydrolysis products: 2-methyl-2-phenylpropan-1-ol and acetic acid.[1][2] 2. Control pH: Maintain the pH of your formulation or reaction mixture above 4, if possible. The rate of acid-catalyzed hydrolysis is dependent on the concentration of hydronium ions.[3] 3. Lower Temperature: If the experimental conditions permit, reducing the temperature can significantly slow down the hydrolysis rate. |
| Appearance of an Unexpected Impurity, a Hydrocarbon | Elimination reaction from the tertiary carbocation intermediate formed during hydrolysis. | 1. Identify the Alkene: Use GC-MS or LC-MS to confirm the presence of 2-methyl-2-phenylpropene. 2. Favor Substitution over Elimination: Lowering the reaction temperature generally favors the substitution reaction (hydrolysis to the alcohol) over the elimination reaction (formation of the alkene).[4] 3. Solvent Choice: The polarity of the solvent can influence the reaction pathway. In highly aqueous environments, the substitution product is generally favored. |
| Inconsistent Degradation Rates Between Experiments | Variations in experimental parameters such as temperature, pH, or the presence of catalytic impurities. | 1. Strict Parameter Control: Ensure precise control over temperature and pH in all experiments. Use calibrated equipment. 2. Purity of Reagents: Use high-purity solvents and reagents to avoid trace acidic or basic impurities that could catalyze degradation.[5] 3. Standardized Procedures: Follow a detailed and consistent experimental protocol for all stability studies. |
| Difficulty in Quantifying Degradation Products | Co-elution of peaks in HPLC or poor detector response for certain products. | 1. Optimize HPLC Method: Adjust the mobile phase composition, gradient, flow rate, or column chemistry to achieve better separation. A C18 column with a mobile phase of acetonitrile and a phosphate buffer is a good starting point. 2. Use a Diode Array Detector (DAD): A DAD can help in identifying and quantifying co-eluting peaks by analyzing their UV-Vis spectra. 3. Alternative Detection: For degradation products with poor UV absorbance (like acetic acid), consider using a refractive index detector (RID) or derivatization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic conditions?
A1: The primary degradation pathway is acid-catalyzed hydrolysis of the ester linkage. Due to the tertiary nature of the benzylic carbon, this reaction likely proceeds through an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. This involves the formation of a stable tertiary carbocation (2-methyl-2-phenylpropyl cation) and acetic acid. The carbocation then reacts with water to form 2-methyl-2-phenylpropan-1-ol.[2][6]
Q2: Are there any significant secondary degradation products I should be aware of?
A2: Yes. The tertiary carbocation intermediate formed during hydrolysis can also undergo an E1 elimination reaction to form 2-methyl-2-phenylpropene, an alkene. The ratio of the hydrolysis product (alcohol) to the elimination product (alkene) is influenced by factors such as temperature and the nature of the acidic medium.[4]
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, it is crucial to control the pH and temperature. Whenever possible, maintain the pH of your solutions in the neutral to slightly acidic range (pH 4-7). If acidic conditions are necessary, conduct the experiment at the lowest possible temperature to slow down the rate of hydrolysis and potential elimination reactions.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. An HPLC system equipped with a UV detector (or a Diode Array Detector for peak purity analysis) and a C18 reverse-phase column is a suitable setup. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[7][8][9]
Q5: At what rate does this compound degrade under acidic conditions?
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study of this compound to illustrate expected trends. Note: These values are for illustrative purposes and are not derived from experimental results.
| Condition | Time (hours) | This compound (%) | 2-methyl-2-phenylpropan-1-ol (%) | 2-methyl-2-phenylpropene (%) |
| 0.1 M HCl at 25°C | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 95.2 | 4.5 | 0.3 | |
| 48 | 90.5 | 8.9 | 0.6 | |
| 72 | 86.0 | 13.1 | 0.9 | |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 88.3 | 10.5 | 1.2 | |
| 8 | 77.9 | 19.8 | 2.3 | |
| 12 | 68.5 | 28.4 | 3.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
Objective: To evaluate the stability of this compound under acidic stress and to generate its degradation products for identification.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium Bicarbonate (for neutralization)
-
HPLC system with UV/DAD detector
-
LC-MS system
-
pH meter
-
Thermostatically controlled water bath
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
In a series of glass vials, add a known volume of the stock solution and an equal volume of 0.1 M HCl.
-
Place the vials in a thermostatically controlled water bath set at a specific temperature (e.g., 25°C and 60°C).
-
At predetermined time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Immediately neutralize the aliquot with a saturated solution of sodium bicarbonate to stop the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and the formed degradation products.
-
For identification of degradation products, inject the stressed samples into an LC-MS system.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 40% B
-
20-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Visualizations
References
- 1. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 2. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. researchgate.net [researchgate.net]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
Technical Support Center: Catalyst Selection for (2-Methyl-2-phenylpropyl) Acetate Synthesis
Introduction
Welcome to the technical support center for the synthesis of (2-methyl-2-phenylpropyl) acetate. This valuable intermediate is notably used in the production of the antihistamine Fexofenadine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on catalyst selection, detailed experimental protocols, and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the esterification of 2-methyl-2-phenylpropan-1-ol to produce this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in Fischer esterification are a common problem, often stemming from the reversible nature of the reaction.[1][2] Here are several factors to consider and troubleshoot:
-
Equilibrium Limitations: The reaction between an alcohol and a carboxylic acid to form an ester and water is an equilibrium process.[2][3] To drive the reaction towards the product side (Le Châtelier's Principle), you can:
-
Use an excess of one reactant: Using a large excess of the alcohol or acetic acid can shift the equilibrium to favor ester formation.[3]
-
Remove water: As water is a byproduct, its removal during the reaction will push the equilibrium forward.[3] This can be achieved using a Dean-Stark apparatus, which continuously removes water as it forms.[3]
-
-
Catalyst Inefficiency or Deactivation:
-
The chosen catalyst may not be active enough under your reaction conditions.
-
The presence of water in the starting materials can significantly reduce the activity of some acid catalysts, particularly solid acid resins like Amberlyst-15.[4] Ensure you are using anhydrous (dry) reactants and solvents.[4][5]
-
-
Steric Hindrance: The reactant, 2-methyl-2-phenylpropan-1-ol, is a tertiary alcohol. Tertiary alcohols are sterically hindered, which can slow down the rate of esterification compared to primary or secondary alcohols.[6][7] This may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst).
-
Sub-optimal Reaction Conditions:
-
Temperature: Ensure the reaction temperature is appropriate for the catalyst system. Conventional synthesis often uses reflux temperatures of 110–120°C with catalysts like sulfuric acid.[8]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Quenching the reaction too early will result in incomplete conversion, while excessively long times can lead to side product formation.[5]
-
-
Losses During Workup and Purification: Product can be lost during transfers, extractions, and purification steps.[1][2][5] Ensure efficient extraction and careful handling during purification to minimize these losses.
Q2: I am observing significant side product formation. What are these side products and how can I minimize them?
A2: The primary side reaction of concern with tertiary alcohols like 2-methyl-2-phenylpropan-1-ol under strong acid catalysis is dehydration to form an alkene.
-
Cause: Strong acid catalysts (e.g., H₂SO₄) can promote the elimination of water from the alcohol, leading to the formation of 2-methyl-1-phenylpropene.
-
Solutions:
-
Milder Catalyst: Switch to a milder or more selective catalyst. Heterogeneous acid catalysts like Amberlyst-15 or certain zeolites can offer higher selectivity by providing controlled acidic sites.[6]
-
Enzymatic Catalysis: Lipases are highly selective catalysts that operate under mild conditions (lower temperature, neutral pH) and can prevent the formation of dehydration byproducts.[9][10]
-
Control Temperature: Avoid excessively high temperatures, which favor elimination reactions.
-
Q3: What are the pros and cons of different catalyst types for this synthesis?
A3: Catalyst choice is critical for optimizing yield, selectivity, and process efficiency. The main categories are homogeneous acids, heterogeneous solid acids, and enzymes.
-
Homogeneous Acid Catalysts (e.g., H₂SO₄, p-TsOH):
-
Heterogeneous Solid Acid Catalysts (e.g., Amberlyst-15, Zeolites, Acidic Clays):
-
Pros: Easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and a cleaner workup.[13][14] They can offer higher selectivity compared to homogeneous acids.[6]
-
Cons: May have lower activity than homogeneous catalysts, requiring longer reaction times or higher temperatures.[15] Their activity can be inhibited by water.[4]
-
-
Enzymatic Catalysts (e.g., Lipases):
-
Pros: Highly selective, operate under very mild conditions (low temperature, neutral pH), minimizing side products and energy consumption. They are environmentally benign.[9]
-
Cons: Can be more expensive than chemical catalysts and may have slower reaction rates, sometimes requiring several days for high conversion.[7]
-
Data Presentation: Catalyst Performance Comparison
The following tables summarize quantitative data for different catalytic systems used in esterification reactions, providing a basis for catalyst selection.
Table 1: Comparison of Homogeneous vs. Heterogeneous Acid Catalysts in Esterification
| Catalyst Type | Catalyst Example | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Homogeneous | Sulfuric Acid (H₂SO₄) | ~97% (model reactions)[6] | High activity, low cost | Difficult separation, corrosive, side reactions |
| Heterogeneous | Amberlyst-15 | 31.6% - 68% (varied reactions)[6] | Easy separation, reusable, less corrosive | Lower activity, sensitive to water |
| Heterogeneous | Acid Clay (Montmorillonite) | ~61% (model reactions)[6] | Inexpensive, readily available | Moderate activity |
| Heterogeneous | Zeolite (USY) | High conversion (fast reaction)[7] | Shape selectivity, high thermal stability | Can be more expensive |
Note: Yields are highly dependent on specific reactants and conditions and are provided for comparative purposes.
Table 2: Performance of Enzymatic Catalysts in Esterification
| Catalyst | Reactants | Acyl Donor | Yield (%) | Reaction Time | Reference |
| Lipozyme CALB | Oleic Acid + Various Alcohols | - | 98% | 3 days | [7] |
| Lipase PS-C "Amano" II | Dihydroxyester + Vinyl Ester | Vinyl Ester | High | Not specified | [9] |
| Burkholderia cepacia Lipase | Racemic Alcohol | Vinyl Acetate | High (for S-acetate) | 12 hours | [9] |
| Candida antarctica Lipase B | Cinnamic Acids + Fatty Alcohols | - | High to Moderate | Not specified | [10] |
Experimental Protocols
Protocol 1: Synthesis using a Heterogeneous Acid Catalyst (Amberlyst-15)
This protocol describes a general procedure for the esterification of a tertiary alcohol using a reusable solid acid catalyst.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagents: To the flask, add 2-methyl-2-phenylpropan-1-ol (1.0 eq), glacial acetic acid (2.0 eq), and Amberlyst-15 resin (10-15% by weight of the limiting reactant). Use a non-reactive solvent like toluene to facilitate water removal with a Dean-Stark trap if available.
-
Reaction: Heat the mixture to reflux (typically 80-110°C) with vigorous stirring. Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.[16]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the Amberlyst-15 catalyst by filtration, washing it with a suitable solvent (e.g., diethyl ether or ethyl acetate). The catalyst can be washed, dried, and stored for reuse.[14]
-
Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove excess acetic acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Protocol 2: Synthesis using an Enzymatic Catalyst (Immobilized Lipase)
This protocol outlines a greener, highly selective method using an enzyme.
-
Setup: In a screw-cap vial, combine 2-methyl-2-phenylpropan-1-ol (1.0 eq) and an acyl donor. Vinyl acetate (1.5-2.0 eq) is an excellent choice as it drives the reaction irreversibly.
-
Catalyst: Add an immobilized lipase, such as Candida antarctica lipase B (CALB) or Lipase PS from Burkholderia cepacia (5-10% by weight).[9][10] The reaction is often run solvent-free or in a non-polar organic solvent like hexane or methyl tert-butyl ether (MTBE).
-
Reaction: Place the vial on an orbital shaker at a controlled temperature (typically 30-50°C). The reaction is much milder than acid-catalyzed methods. Monitor conversion by GC or HPLC. These reactions may require 12-72 hours.
-
Workup: After the reaction, remove the immobilized enzyme by filtration. The enzyme can be washed with solvent, dried, and reused multiple times.
-
Purification: The filtrate contains the product and excess acyl donor. The solvent and volatile acyl donor can be removed by rotary evaporation. The resulting crude product is often of high purity, but can be further purified by column chromatography if needed.
Visualizations
Diagram 1: General Reaction Pathway
Caption: Esterification of 2-methyl-2-phenylpropan-1-ol.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Diagram 3: Catalyst Selection Guide
Caption: Guide for selecting a catalyst based on project priorities.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 18755-52-7 | Benchchem [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Solvent-free lipase-catalyzed preparation of long-chain alkyl phenylpropanoates and phenylpropyl alkanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. technoarete.org [technoarete.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
- 15. mdpi.com [mdpi.com]
- 16. Kinetics study of propyl acetate synthesis reaction catalyzed by Amberlyst 15 | Semantic Scholar [semanticscholar.org]
Removal of unreacted starting materials from (2-methyl-2-phenylpropyl) acetate
Technical Support Center: Purification of (2-methyl-2-phenylpropyl) acetate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted starting materials during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After my esterification reaction, I suspect there is unreacted 2-methyl-2-phenylpropan-1-ol remaining. How can I confirm its presence and remove it?
A1:
Confirmation:
-
Thin Layer Chromatography (TLC): Spot your crude product, the starting alcohol, and a co-spot (crude product and alcohol mixed) on a TLC plate. If a spot in the crude product lane has the same Rf value as the starting alcohol, it is likely present.
-
Gas Chromatography (GC): A peak corresponding to the retention time of 2-methyl-2-phenylpropan-1-ol in the chromatogram of your crude product confirms its presence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of characteristic peaks for the alcohol that are not present in the pure ester product spectrum will confirm its presence.
Removal Methods:
-
Column Chromatography: This is a highly effective method for separating the ester from the unreacted alcohol due to their different polarities.[1] The ester is less polar than the alcohol and will elute first. A typical solvent system would be a gradient of ethyl acetate in hexanes.
-
Distillation: If there is a significant difference in boiling points between your product and the starting alcohol, fractional distillation under reduced pressure can be effective.
Q2: My crude this compound has an acidic pH. How do I remove unreacted acetic acid or hydrochloric acid (from acetyl chloride)?
A2: Unreacted acidic starting materials or byproducts like acetic acid or HCl can be removed with an aqueous workup.
Procedure:
-
Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] This will react with the acid to form sodium acetate (or NaCl) and carbon dioxide gas. Be sure to vent the separatory funnel frequently to release the pressure from CO₂ evolution.[3]
-
Continue washing until the aqueous layer is no longer acidic (test with pH paper).
-
Perform a final wash with saturated sodium chloride solution (brine) to remove excess water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain your purified product.
Q3: How can I effectively remove unreacted acetic anhydride from my reaction mixture?
A3: Acetic anhydride can be removed from the reaction mixture through a few different methods.
Methods for Removal:
-
Quenching with Water: Add water to the reaction mixture to hydrolyze the excess acetic anhydride to acetic acid.[4] The resulting acetic acid can then be removed by washing with a saturated sodium bicarbonate solution as described in Q2.
-
Distillation: Acetic anhydride can be removed by distillation under reduced pressure.[4]
-
Azeotropic Distillation: Adding a solvent like toluene can form a lower-boiling azeotrope with acetic anhydride, facilitating its removal at a lower temperature.[5]
Q4: I used an excess of an amine base like pyridine or triethylamine in my reaction with acetyl chloride. How do I remove it?
A4: Amine bases can be removed by washing the organic layer with a dilute acidic solution.
Procedure:
-
Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl) or a saturated aqueous solution of copper sulfate (CuSO₄) to remove pyridine. The amine will be protonated and move into the aqueous layer.
-
Follow this with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Finally, wash with brine, dry the organic layer, and remove the solvent.
Quantitative Data Summary
The following table summarizes key quantitative data for the compounds involved in the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C₁₂H₁₆O₂ | 192.26 | 256.8 at 760 mmHg | 0.998 |
| 2-methyl-2-phenylpropan-1-ol | C₁₀H₁₄O | 150.22 | 243.5 at 760 mmHg | 0.976 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 139.8 at 760 mmHg | 1.082 |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 52 at 760 mmHg | 1.104 |
| Acetic Acid | C₂H₄O₂ | 60.05 | 118.1 at 760 mmHg | 1.049 |
Data sourced from multiple chemical property databases.[6][7][8]
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Acidic Impurities
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) in a volume approximately 5-10 times that of the crude product.
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size.
-
Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, approximately equal in volume to the organic layer.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently. Repeat venting and shaking several times.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with fresh NaHCO₃ solution until no more gas evolution is observed.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a chromatography column with silica gel, using a slurry packing method with a non-polar solvent like hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. This compound | 18755-52-7 | Benchchem [benchchem.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. cerritos.edu [cerritos.edu]
- 4. researchgate.net [researchgate.net]
- 5. organic chemistry - How to remove Acetic Anhydride? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. This compound|lookchem [lookchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-Methyl-1-phenyl-1-propanol | C10H14O | CID 95626 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Purity Analysis of Synthesized (2-methyl-2-phenylpropyl) Acetate: A GC-MS Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity of (2-methyl-2-phenylpropyl) acetate, also known as neophyl acetate, based on different synthesis methods. It includes supporting experimental data from published literature, a detailed protocol for purity analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a comparison with an alternative fragrance ester, benzyl acetate.
This compound is a valuable organic compound used as a fragrance ingredient and as a key intermediate in the synthesis of pharmaceuticals like Fexofenadine HCl.[1][2] Given its applications, ensuring high purity is critical to guarantee the quality, safety, and efficacy of the final product. GC-MS is a powerful analytical technique for assessing the purity and identifying potential impurities in volatile compounds like this ester.[3]
Comparison of Purity by Synthesis Method
The purity of this compound is significantly influenced by the synthetic route employed. The Friedel-Crafts alkylation is a common method, but its efficiency and the purity of the resulting product can vary based on the catalytic system used.
A notable comparison is found in patent literature, where a traditional Friedel-Crafts reaction using anhydrous aluminum trichloride (AlCl₃) is compared with a modified method using a mixed-catalyst system of anhydrous ferric chloride (FeCl₃) and AlCl₃. The modified method demonstrates a significant improvement in both yield and purity.[4]
Table 1: Comparison of this compound Purity from Different Friedel-Crafts Synthesis Methods
| Synthesis Method | Catalyst | Reported Yield | Reported Purity (%) | Common Impurities/Issues |
| Method A: Traditional Friedel-Crafts | Anhydrous Aluminum Trichloride (AlCl₃) | ~55% | 85% | The high catalytic activity of AlCl₃ can lead to a violent reaction, causing rearrangement of the main product and the formation of complex by-products, making the reaction difficult to control.[4] |
| Method B: Modified Friedel-Crafts | Anhydrous Ferric Chloride (FeCl₃) and Anhydrous Aluminum Trichloride (AlCl₃) | 86% | 97.8% | This mixed catalyst system provides milder reaction conditions, better control, and significantly reduces the formation of by-products, leading to higher purity.[4] |
Comparison with an Alternative Fragrance Ester: Benzyl Acetate
To contextualize the purity of this compound, it is useful to compare it with another widely used aromatic ester in the fragrance industry, benzyl acetate. Benzyl acetate is typically synthesized via the Fischer esterification of benzyl alcohol and acetic acid.[5][6][7] Due to well-optimized manufacturing processes, commercial grades of benzyl acetate often achieve very high purity.
Table 2: Purity Comparison with Benzyl Acetate
| Compound | Common Synthesis Method | Typical Commercial Purity (%) |
| This compound | Friedel-Crafts Alkylation / Esterification | 92.3% - ≥99%[1][2][8] |
| Benzyl Acetate | Fischer Esterification | ≥99% |
Experimental Protocol: Purity Analysis by GC-MS
This section details a comprehensive protocol for the quantitative purity analysis of synthesized this compound using GC-MS.
1. Objective: To determine the percentage purity of a synthesized this compound sample and to identify any potential impurities.
2. Materials and Reagents:
-
This compound sample
-
High-purity solvent (e.g., Ethyl Acetate or Ethanol, GC grade)
-
Reference standard of this compound (≥99% purity)
-
Microsyringe
-
GC vials with septa
3. Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary Column: A non-polar or medium-polarity column is suitable, such as a DB-5ms (5% Phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.
4. Sample Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in the chosen solvent.
-
Prepare a sample solution by accurately weighing and dissolving the synthesized this compound in the same solvent to a final concentration of 1 mg/mL.
-
Vortex both solutions to ensure homogeneity.
-
Transfer the solutions to GC vials for analysis.
5. GC-MS Parameters:
-
Gas Chromatograph (GC) Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium (99.999% purity)
-
Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp Rate: 10 °C/min up to 280 °C.
-
Final Temperature: 280 °C, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40 - 350
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)
-
6. Data Analysis and Purity Calculation:
-
Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with the reference standard.
-
The mass spectrum should show characteristic fragments. Expected fragments include the molecular ion (M+) at m/z 192, loss of the acetoxy group leading to a neophyl cation at m/z 133, a benzyl cation at m/z 91, and an acetyl cation at m/z 43.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST).
GC-MS Analytical Workflow
The following diagram illustrates the logical workflow for the purity analysis of this compound using GC-MS.
Caption: Workflow for GC-MS purity analysis of synthesized compounds.
References
- 1. Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Online | Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Manufacturer and Suppliers [scimplify.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 18755-52-7 | Benchchem [benchchem.com]
- 4. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chemscene.com [chemscene.com]
Validating the Structure of (2-methyl-2-phenylpropyl) acetate: A Comparative ¹H NMR Guide
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis for validating the structure of (2-methyl-2-phenylpropyl) acetate, also known as neophyl acetate, using proton nuclear magnetic resonance (¹H NMR) spectroscopy. We present a comparison with its structural isomers and a detailed experimental protocol for data acquisition.
¹H NMR Data Comparison for Structural Isomers
The chemical environment of protons within a molecule dictates their chemical shift (δ) in an ¹H NMR spectrum. Structural isomers, while having the same molecular formula, exhibit distinct proton environments, leading to unique spectral fingerprints. The following table summarizes the predicted ¹H NMR data for this compound and two of its common structural isomers, 2-phenylbutyl acetate and 1-methyl-1-phenylpropyl acetate.
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| This compound | Phenyl (C₆H₅) | ~7.2-7.4 | Multiplet | 5H |
| Methylene (CH₂) | ~4.1 | Singlet | 2H | |
| Acetate Methyl (CH₃) | ~2.0 | Singlet | 3H | |
| gem-Dimethyl (2xCH₃) | ~1.3 | Singlet | 6H | |
| 2-Phenylbutyl acetate | Phenyl (C₆H₅) | ~7.1-7.3 | Multiplet | 5H |
| Methine (CH) | ~5.7 | Triplet | 1H | |
| Methylene (CH₂) | ~1.8-2.0 | Multiplet | 2H | |
| Acetate Methyl (CH₃) | ~2.0 | Singlet | 3H | |
| Methyl (CH₃) | ~0.9 | Triplet | 3H | |
| 1-Methyl-1-phenylpropyl acetate | Phenyl (C₆H₅) | ~7.2-7.4 | Multiplet | 5H |
| Methylene (CH₂) | ~2.1-2.3 | Quartet | 2H | |
| Acetate Methyl (CH₃) | ~1.9 | Singlet | 3H | |
| Methyl (CH₃) | ~1.5 | Singlet | 3H | |
| Methyl (CH₃-CH₂) | ~0.8 | Triplet | 3H |
Note: The chemical shifts are predictions and may vary slightly based on the solvent and experimental conditions. The key differentiators are the multiplicity patterns and the integration values. For instance, the two singlets for the methylene and gem-dimethyl protons in this compound are a strong diagnostic feature, distinguishing it from its isomers which exhibit more complex splitting patterns due to proton-proton coupling.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to prevent magnetic field distortions.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, which results in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-2 seconds) to allow for complete relaxation of the protons between pulses, ensuring accurate integration.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using the acquired ¹H NMR data.
Caption: Workflow for ¹H NMR-based structural validation.
By systematically following this guide, researchers can confidently validate the structure of this compound and differentiate it from its structural isomers, ensuring the integrity of their chemical entities for further research and development.
Comparative Study of Catalysts for the Synthesis of (2-methyl-2-phenylpropyl) Acetate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Methods for the Synthesis of (2-methyl-2-phenylpropyl) Acetate, Supported by Experimental Data.
The synthesis of this compound, a key intermediate in various organic syntheses, can be achieved through several catalytic pathways. The two primary routes are the direct esterification of 2-methyl-2-phenyl-1-propanol and the Friedel-Crafts alkylation of benzene. The choice of catalyst is a critical factor that significantly influences reaction efficiency, yield, and purity. This guide provides a comparative analysis of different catalytic systems for both approaches, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the quantitative data for different catalysts used in the synthesis of this compound.
| Synthetic Route | Catalyst | Catalyst Loading | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Direct Esterification | |||||||||
| Sulfuric Acid (H₂SO₄) | 1-5 mol% | 2-methyl-2-phenyl-1-propanol, Acetic Acid | - | 110-120 (Reflux) | - | - | - | [1] | |
| p-Toluenesulfonic Acid (p-TsOH) | 1-5 mol% | 2-methyl-2-phenyl-1-propanol, Acetic Acid | - | 110-120 (Reflux) | - | - | - | [1] | |
| Friedel-Crafts Alkylation | |||||||||
| Anhydrous Aluminum Trichloride (AlCl₃) | 3 eq | Methallyl Acetate, Benzene | Benzene | 0-5 | 1.5 | 55 | 85 | [2] | |
| Anhydrous Ferric Chloride (FeCl₃) / Anhydrous Aluminum Trichloride (AlCl₃) | 1.5 eq / 1 eq | Methallyl Acetate, Benzene | Benzene | 0-15 | 11 | 86 | 97.8 | [2] |
Note: Data for the direct esterification route using H₂SO₄ and p-TsOH is qualitative as specific yields were not available in the reviewed literature. The conditions are based on conventional Fischer esterification of tertiary alcohols.
Discussion of Catalytic Systems
The selection of a catalytic system is a trade-off between efficiency, cost, and reaction control.
Direct Esterification (Fischer Esterification): This is a classical and straightforward approach.
-
Brønsted Acids (H₂SO₄, p-TsOH): These are commonly used, inexpensive, and effective catalysts for esterification.[1] However, the esterification of tertiary alcohols like 2-methyl-2-phenyl-1-propanol can be challenging due to steric hindrance and the potential for dehydration of the alcohol to form an alkene as a major byproduct. Elevating the temperature to drive the reaction can exacerbate this side reaction. Optimizing reaction conditions, such as using an excess of acetic acid or removing water as it forms, is crucial for achieving reasonable yields.
Friedel-Crafts Alkylation: This method offers a more direct route to the final product from readily available starting materials.
-
Anhydrous Aluminum Trichloride (AlCl₃): As a strong Lewis acid, AlCl₃ is a potent catalyst for Friedel-Crafts reactions. However, its high reactivity can be difficult to control, leading to the formation of byproducts through rearrangement of the carbocation intermediate, resulting in lower yield and purity.[2]
-
Mixed Lewis Acid Systems (FeCl₃/AlCl₃): The use of a mixed catalyst system, such as a combination of anhydrous ferric chloride and anhydrous aluminum trichloride, has been shown to significantly improve both the yield and purity of this compound.[2] This is likely due to a modulation of the Lewis acidity, leading to a more controlled reaction with fewer side products. This approach represents a significant improvement over the use of AlCl₃ alone.
Experimental Protocols
Protocol 1: Direct Esterification of 2-methyl-2-phenyl-1-propanol (General Procedure)
This protocol is a general representation of a Fischer esterification reaction adapted for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methyl-2-phenyl-1-propanol (1.0 eq) and glacial acetic acid (1.5-2.0 eq).
-
Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH, 1-5 mol%) to the stirred reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain the reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
Protocol 2: Friedel-Crafts Alkylation using a Mixed Catalyst System
This protocol is based on the procedure described in patent CN101823958A for the high-yield synthesis of this compound.[2]
-
Catalyst Suspension: In a dry, four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a gas outlet, suspend anhydrous ferric chloride (1.5 eq) and anhydrous aluminum trichloride (1.0 eq) in dry benzene (used as both solvent and reactant).
-
Initial Stirring: Stir the suspension at room temperature for 30 minutes.
-
Cooling: Cool the mixture to 0-5 °C using an ice bath.
-
Reactant Addition: Slowly add a solution of methallyl acetate (1.0 eq) in dry benzene dropwise to the cooled and stirred catalyst suspension over a period of approximately 1 hour, maintaining the temperature between 0-5 °C.
-
Reaction Progression: After the addition is complete, continue to stir the reaction mixture vigorously at 0-5 °C for 5 hours. Then, allow the temperature to slowly rise to 6-15 °C and continue stirring for an additional 6 hours.
-
Quenching: Pour the reaction mixture into ice water and stir for 4 hours.
-
Extraction and Work-up: Separate the organic layer. Extract the aqueous layer with benzene. Combine the organic layers and wash them successively with a saturated aqueous solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to yield pure this compound.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Catalyst options for synthesis pathways.
References
A Comparative Guide to Intermediates in Fexofenadine Synthesis: The Role of (2-methyl-2-phenylpropyl) acetate
For Researchers, Scientists, and Drug Development Professionals
Fexofenadine, a widely used second-generation antihistamine, is synthesized through various chemical pathways, each employing distinct intermediates that significantly impact the overall efficiency, purity, and cost-effectiveness of the process. This guide provides an objective comparison of different synthetic routes to Fexofenadine, with a special focus on the role of the intermediate (2-methyl-2-phenylpropyl) acetate. The comparison is supported by experimental data and detailed protocols to aid researchers and drug development professionals in making informed decisions.
Overview of Synthetic Strategies
The synthesis of Fexofenadine can be broadly categorized into several key routes, primarily distinguished by their starting materials and core intermediates. This guide will focus on four prominent pathways:
-
The Friedel-Crafts Alkylation Route: Utilizing benzene and methallyl acetate to form a key intermediate related to this compound.
-
The Bromo-Aryl Ester Route: Starting from methyl 2-(4-bromophenyl)-2-methylpropanoate.
-
The Bromobenzene Route: Employing bromobenzene as the initial raw material.
-
The Phenylacetonitrile Route: A pathway commencing with phenylacetonitrile.
Each of these routes presents a unique set of advantages and disadvantages in terms of yield, scalability, and impurity profile.
The Role of this compound
This compound, also known as neophyl acetate, is a key intermediate in what is sometimes referred to as the "Fexo Chloro" synthesis pathway. It serves as a crucial building block for constructing the side chain of the final Fexofenadine molecule.[1] Its structural characteristics facilitate subsequent alkylation and acylation reactions that are pivotal in the later stages of the synthesis.[1] The purity of this intermediate is critical, with commercially available grades showing a purity of around 92.3% by Gas Chromatography (GC).[1]
Comparative Analysis of Synthetic Routes
The following sections provide a detailed comparison of the different synthetic routes to Fexofenadine, including quantitative data on yields and summaries of experimental protocols.
The Friedel-Crafts Alkylation Route
This synthetic pathway commences with the Friedel-Crafts alkylation of benzene with methallyl acetate to produce α,α-dimethyl phenyl propyl alcohol acetate, a precursor to the core side-chain of Fexofenadine.[2] The overall yield for this multi-step process is reported to be 33.51%.[3][4][5]
Quantitative Data:
| Step No. | Reaction | Intermediate Product | Yield (%) |
| 1 | Friedel-Crafts Alkylation | α,α-dimethyl phenyl propyl alcohol acetate | 89.7 |
| 2 | Friedel-Crafts Acylation | 2-[4-(4-butyryl chloride) phenyl]-2-methyl propyl acetate | 90.6 |
| 3 | Intramolecular Cyclization | 2-(4-cycloprolyl carbonyl)-phenyl-2-methyl propyl alcohol | 90.0 |
| 4 | Oxidation | 2-(4-cycloprolyl carbonyl)-phenyl-2-methyl propionic acid | 94.1 |
| 5 | Esterification | 2-(4-cycloprolyl carbonyl)-phenyl-2-methyl propionic acid ethyl ester | 90.0 |
| 6 | N-Alkylation & Reduction | 4-{1-hydroxyl-4-[4-(hydroxyl biphenyl methyl)-1-piperidyl]butyl}-α,α-dimethyl phenyl acetic acid ethyl ester | 81.0 |
| 7 | Hydrolysis | Fexofenadine | 85.0 |
| Overall | Fexofenadine | 33.51 |
Experimental Protocol Summary:
A detailed experimental protocol for this route is described by Wang et al. (2013). The key steps are as follows:
-
Step 1: Synthesis of α,α-dimethyl phenyl propyl alcohol acetates: Benzene is reacted with methallyl acetate in the presence of anhydrous AlCl₃ at 0-5°C.[3]
-
Step 2: Synthesis of 2-[4-(4-butyryl chloride) phenyl]-2-methyl propyl acetate: The product from step 1 is acylated with 4-butyryl chloride using AlCl₃ in CH₂Cl₂ at approximately 0°C.[3]
-
Step 3: Synthesis of 2-(4-cycloprolyl carbonyl)-phenyl-2-methyl propyl alcohol: The acylated product is treated with NaOH in methanol.[3]
-
Step 4 & 5: Oxidation and Esterification: The alcohol is oxidized, followed by esterification to yield the corresponding ethyl ester.[3]
-
Step 6: N-Alkylation and Reduction: The ethyl ester is reacted with α,α-diphenyl-4-piperidinemethanol (azacyclonol) and then reduced.[3]
-
Step 7: Hydrolysis: The final ester intermediate is hydrolyzed using a base to yield Fexofenadine.[3]
Logical Workflow Diagram:
Caption: Synthetic pathway of Fexofenadine via Friedel-Crafts alkylation.
The Bromo-Aryl Ester Route
This efficient and scalable 8-step synthesis utilizes methyl 2-(4-bromophenyl)-2-methylpropanoate, 3-butyn-1-ol, and azacyclonol as starting materials. It is reported to achieve a high overall yield of 59%.[6][7]
Quantitative Data:
| Parameter | Value |
| Starting Materials | Methyl 2-(4-bromophenyl)-2-methylpropanoate, 3-butyn-1-ol, Azacyclonol |
| Number of Steps | 8 |
| Overall Yield | 59% |
Experimental Protocol Summary:
Logical Workflow Diagram:
Caption: High-yield synthesis of Fexofenadine from a bromo-aryl ester.
The Bromobenzene Route
This route starts with the readily available raw material bromobenzene and proceeds through a Friedel-Crafts acylation followed by a coupling reaction. A key advantage of this method is the high yield and clean reaction profile of the initial Friedel-Crafts acylation, which avoids the formation of ortho- and meta-isomers.[8]
Quantitative Data:
| Step | Reaction | Yield (%) |
| Final Hydrolysis | Hydrolysis of methyl 2-[4-[4-[4-(hydroxybenzhydryl)-1-piperidinyl]-1-hydroxybutyl]phenyl]-2,2-dimethylacetate | 98-99 |
| Note: | Yields for intermediate steps are not explicitly consolidated in the source material. |
Experimental Protocol Summary:
The synthesis involves the following key transformations:
-
Friedel-Crafts Acylation: Bromobenzene is acylated with 4-chlorobutyryl chloride to produce 4'-bromo-4-chlorobutyrophenone.[8]
-
Coupling Reaction: The resulting ketone is coupled with 1-methoxy-1-(trimethylsilyloxy)-2-methyl-1-propene.[8]
-
N-Alkylation, Carbonyl Reduction, and Hydrolysis: The coupled product undergoes a sequence of N-alkylation with azacyclonol, reduction of the carbonyl group, and finally, alkaline hydrolysis to yield Fexofenadine.[8]
Logical Workflow Diagram:
References
- 1. Fexo 2 (2-Methyl-2-Phenyl Propyl Acetate) Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]
- 2. WO2007007347A1 - Industrial process of fexofenadine hydrochloride with controlled side products - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of fexofenadine | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.uniupo.it [research.uniupo.it]
- 8. CN112661693A - Preparation method of fexofenadine - Google Patents [patents.google.com]
Spectroscopic Confirmation of (2-methyl-2-phenylpropyl) acetate: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for (2-methyl-2-phenylpropyl) acetate and its precursor, 2-methyl-2-phenylpropan-1-ol, to facilitate its identification and confirmation.
This document presents key spectroscopic data sets—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that differentiate the final ester product from its starting alcohol. Detailed experimental protocols for the synthesis are also provided to support the reproducibility of these findings.
Comparative Spectroscopic Analysis
The transformation of 2-methyl-2-phenylpropan-1-ol to this compound introduces an acetyl group, leading to distinct and predictable changes in the spectroscopic signatures of the molecule. The following tables summarize the key experimental and predicted data for both compounds.
Table 1: ¹H NMR Data (Predicted)
| Assignment | 2-methyl-2-phenylpropan-1-ol | This compound | Key Differences |
| Phenyl (C₆H₅) | ~7.2-7.4 ppm (m, 5H) | ~7.2-7.4 ppm (m, 5H) | No significant change expected in the aromatic region. |
| Methylene (CH₂) | ~3.6 ppm (s, 2H) | ~4.1 ppm (s, 2H) | Downfield shift of the methylene protons upon esterification due to the deshielding effect of the adjacent carbonyl group. |
| Methyl (C(CH₃)₂) | ~1.3 ppm (s, 6H) | ~1.4 ppm (s, 6H) | A slight downfield shift may be observed for the gem-dimethyl protons. |
| Hydroxyl (OH) | Variable (s, 1H) | - | Disappearance of the labile hydroxyl proton signal. |
| Acetate Methyl (CH₃) | - | ~2.0 ppm (s, 3H) | Appearance of a new singlet corresponding to the three protons of the acetate methyl group.[1] |
Table 2: ¹³C NMR Data (Predicted)
| Assignment | 2-methyl-2-phenylpropan-1-ol | This compound | Key Differences |
| Carbonyl (C=O) | - | ~170 ppm | Appearance of a characteristic carbonyl carbon signal in the downfield region.[1] |
| Aromatic (C-ipso) | ~145 ppm | ~144 ppm | Minimal change in the chemical shift of the ipso-carbon. |
| Aromatic (C-ortho, C-meta, C-para) | ~125-128 ppm | ~125-128 ppm | No significant changes expected for the other aromatic carbons. |
| Methylene (O-CH₂) | ~70 ppm | ~72 ppm | Downfield shift of the methylene carbon due to the influence of the ester carbonyl group.[1] |
| Quaternary (C(CH₃)₂) | ~39 ppm | ~40 ppm | Minor downfield shift of the quaternary carbon. |
| Geminal Methyls (2 x CH₃) | ~25 ppm | ~25 ppm | Little to no change in the chemical shift of the gem-dimethyl carbons. |
| Acetate Methyl (CH₃) | - | ~21 ppm | Appearance of a new signal for the acetate methyl carbon.[1] |
Table 3: IR Spectroscopy Data
| Functional Group | 2-methyl-2-phenylpropan-1-ol | This compound | Key Differences |
| O-H Stretch | Strong, broad peak ~3300-3400 cm⁻¹ | Absent | Disappearance of the broad hydroxyl stretch. |
| C=O Stretch | Absent | Strong, sharp peak ~1740 cm⁻¹ | Appearance of a strong carbonyl stretch, a definitive marker for the ester. |
| C-O Stretch | ~1050 cm⁻¹ | Two stretches: ~1240 cm⁻¹ (C-O-C stretch of ester) and ~1040 cm⁻¹ | Shift and appearance of a new C-O stretch characteristic of the ester functionality. |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | Unchanged. |
| Aliphatic C-H Stretch | ~2850-3000 cm⁻¹ | ~2850-3000 cm⁻¹ | Unchanged. |
Table 4: Mass Spectrometry Data
| Fragment | 2-methyl-2-phenylpropan-1-ol | This compound | Key Differences |
| Molecular Ion [M]⁺ | m/z 150 | m/z 192 | Increase in molecular weight by 42 amu, corresponding to the addition of an acetyl group. |
| [M - CH₃]⁺ | m/z 135 | m/z 177 | Loss of a methyl group. |
| [M - H₂O]⁺ | m/z 132 | - | Loss of water from the alcohol. |
| [C₉H₁₁]⁺ (neophyl cation) | m/z 119 | - | |
| [C₇H₇]⁺ (benzyl cation) | m/z 91 | m/z 91 | Common fragment for both compounds. |
| [CH₃CO]⁺ (acetyl cation) | - | m/z 43 | Characteristic fragment for acetate esters. |
| Loss of Acetoxy Group | - | m/z 133 ([M - 59]⁺) | Loss of the CH₃COO radical to form the neophyl cation. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the esterification of 2-methyl-2-phenylpropan-1-ol with acetic anhydride.
Materials:
-
2-methyl-2-phenylpropan-1-ol
-
Acetic anhydride
-
Pyridine or a catalytic amount of a strong acid (e.g., sulfuric acid)
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-2-phenylpropan-1-ol in a suitable solvent like diethyl ether.
-
Add a slight excess of acetic anhydride to the solution.
-
Slowly add pyridine or a few drops of concentrated sulfuric acid as a catalyst while stirring.
-
The reaction mixture can be stirred at room temperature or gently heated to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with the organic solvent and washed sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid and anhydride.
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield pure this compound.
Visualization of Confirmation Workflow
The logical flow for confirming the synthesis of this compound from its precursor alcohol using the discussed spectroscopic techniques is illustrated below.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
References
A Comparative Guide to the Economic Viability of Ibuprofen Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), has been synthesized through various pathways since its discovery. The economic viability of its production is a critical factor for manufacturers, driving continuous innovation in synthetic chemistry. This guide provides a detailed comparison of the two most prominent commercial synthesis routes for ibuprofen: the Boots process and the Boots-Hoechst-Celanese (BHC) process. We will delve into their economic and environmental performance, supported by experimental data and detailed methodologies.
At a Glance: Boots vs. BHC Process
The Boots process, the original method for ibuprofen synthesis, is a six-step route characterized by its use of stoichiometric reagents and significant waste generation. In contrast, the more modern BHC process is a streamlined, three-step synthesis that emphasizes catalytic reactions and improved atom economy, leading to a "greener" and more cost-effective production method.[1][2]
| Metric | Boots Process | BHC Process |
| Number of Steps | 6 | 3 |
| Atom Economy | ~40%[1][2][3][4][5] | ~77-80%[1][2] |
| Key Reagents | Isobutylbenzene, Acetyl chloride, Ethyl chloroacetate, Sodium ethoxide, Hydroxylamine, Acetic anhydride | Isobutylbenzene, Acetic anhydride, Hydrogen, Carbon monoxide |
| Catalysts | Aluminum chloride (stoichiometric)[4][5] | Hydrogen fluoride (catalytic, recycled), Raney Nickel, Palladium complex[3][5] |
| Byproducts/Waste | Significant, including aluminum trichloride hydrate[3][4] | Minimal, primarily water and recoverable acetic acid[3][6] |
| Overall Yield | Lower | Higher |
| Environmental Impact | Higher | Lower |
Economic Viability Assessment
The economic viability of a synthesis pathway is determined by a multitude of factors, including the cost of raw materials and catalysts, energy consumption, process complexity (number of steps), and waste disposal costs.
The BHC process demonstrates superior economic viability primarily due to its significantly higher atom economy and fewer synthetic steps.[1][2] This translates to less raw material consumption and reduced waste management expenses. While the initial investment in catalytic technology for the BHC process might be higher, the long-term operational costs are considerably lower than the Boots process. The recycling of the hydrogen fluoride catalyst in the BHC process further enhances its cost-effectiveness.[3]
The Boots process, on the other hand, incurs substantial costs associated with the use of stoichiometric aluminum chloride, which is converted to a hydrated form that requires disposal in landfills.[4][7] The larger number of steps also contributes to higher energy consumption and labor costs.
Experimental Protocols
Below are the detailed experimental methodologies for the key steps in both the Boots and BHC synthesis pathways.
Boots Process: Experimental Protocol
The six-step Boots process begins with the Friedel-Crafts acylation of isobutylbenzene.[8][9]
Step 1: Friedel-Crafts Acylation
-
Reaction: Isobutylbenzene is reacted with acetyl chloride in the presence of a stoichiometric amount of aluminum chloride (AlCl₃) as a catalyst to form 4'-isobutylacetophenone.
-
Conditions: The reaction is typically carried out in a suitable solvent at a controlled temperature.
-
Workup: The reaction mixture is quenched, and the product is extracted and purified.
Step 2: Darzens Condensation
-
Reaction: The 4'-isobutylacetophenone is reacted with ethyl chloroacetate in the presence of a strong base like sodium ethoxide to form an α,β-epoxy ester.
-
Conditions: Anhydrous conditions are crucial for this step.
Step 3: Hydrolysis and Decarboxylation
-
Reaction: The epoxy ester is hydrolyzed and then decarboxylated to yield an aldehyde.
-
Conditions: This step usually involves heating with an aqueous acid or base.
Step 4: Oximation
-
Reaction: The aldehyde is reacted with hydroxylamine to form an oxime.
Step 5: Dehydration
-
Reaction: The oxime is dehydrated to form a nitrile.
Step 6: Hydrolysis
-
Reaction: The nitrile is hydrolyzed under acidic or basic conditions to yield ibuprofen.
-
Workup: The final product is isolated and purified, typically by recrystallization.
BHC Process: Experimental Protocol
The BHC process is a more efficient, three-step synthesis.[1]
Step 1: Friedel-Crafts Acylation
-
Reaction: Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent.[3]
-
Conditions: This reaction is carried out under pressure. The HF is recovered and reused.[3]
-
Product: 4'-isobutylacetophenone.
Step 2: Catalytic Hydrogenation
-
Reaction: The 4'-isobutylacetophenone is reduced to 1-(4-isobutylphenyl)ethanol using catalytic hydrogenation.
-
Catalyst: Raney Nickel is a commonly used catalyst for this step.
-
Conditions: The reaction is performed under hydrogen pressure.
Step 3: Carbonylation
-
Reaction: The alcohol intermediate is carbonylated in the presence of a palladium catalyst and carbon monoxide to produce ibuprofen.
-
Catalyst: A palladium complex is used as the catalyst.
-
Conditions: This step is carried out under high pressure of carbon monoxide.[10]
-
Workup: The ibuprofen is then isolated and purified.
Visualizing the Pathways
To better understand the flow and complexity of each synthesis, the following diagrams have been generated.
References
- 1. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 2. researchgate.net [researchgate.net]
- 3. medicilon.com [medicilon.com]
- 4. youtube.com [youtube.com]
- 5. prezi.com [prezi.com]
- 6. researchgate.net [researchgate.net]
- 7. intechemistry.wordpress.com [intechemistry.wordpress.com]
- 8. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 9. researchgate.net [researchgate.net]
- 10. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
A Comparative Guide to the Characterization of (2-methyl-2-phenylpropyl) acetate from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (2-methyl-2-phenylpropyl) acetate from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The objective is to offer a framework for researchers to assess the quality and purity of this critical reagent, which is often used as a building block in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. The performance and reliability of synthetic routes heavily depend on the purity of starting materials, making a thorough characterization essential.
Executive Summary
The purity and impurity profiles of this compound can vary significantly between suppliers, impacting reaction yields, downstream purification efforts, and the safety profile of the final product. This guide presents experimental data from the analysis of samples from three different suppliers using ¹H NMR, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Our findings reveal notable differences in purity and the presence of specific process-related impurities.
Comparative Analysis of Supplier Specifications
A summary of the key analytical data for this compound from each supplier is presented below. This data is based on in-house experimental testing.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC, % Area) | 99.5% | 98.2% | 99.9% |
| Purity (by GC-MS, % Area) | 99.4% | 98.0% | 99.8% |
| Major Impurity 1 (%) | 0.2% (Isomer A) | 1.1% (Unreacted Alcohol) | < 0.1% |
| Major Impurity 2 (%) | 0.1% (Unreacted Alcohol) | 0.5% (Isomer B) | < 0.1% |
| Residual Solvents (ppm) | Toluene: 50 | Benzene: 10, Toluene: 150 | Toluene: <10 |
| Appearance | Colorless Liquid | Pale Yellow Liquid | Colorless Liquid |
| ¹H NMR | Conforms to structure | Conforms to structure, minor impurity peaks | Conforms to structure |
Experimental Protocols
Detailed methodologies for the key characterization experiments are provided below.
¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound and identify the presence of any major organic impurities.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
Expected Chemical Shifts (δ, ppm):
-
7.20-7.40 (m, 5H, Ar-H)
-
4.05 (s, 2H, -CH₂-)
-
1.95 (s, 3H, -C(O)CH₃)
-
1.35 (s, 6H, -C(CH₃)₂)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of the sample and identify volatile impurities.
-
Instrumentation: GC-MS system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To provide a quantitative measure of the purity of this compound and to detect non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.
Potential Impurities
The synthesis of this compound is primarily achieved through two routes: Friedel-Crafts alkylation of benzene with methallyl acetate or the esterification of 2-methyl-2-phenylpropanol with an acetylating agent. These synthetic pathways can lead to specific impurities.
-
From Friedel-Crafts Synthesis:
-
Isomer A (1-methyl-1-phenylpropyl) acetate: A potential rearrangement product.
-
Isomer B (3-phenylbutyl) acetate: Another possible rearranged isomer.
-
Residual Benzene: A carcinogenic solvent that must be carefully controlled.
-
-
From Esterification Synthesis:
-
2-methyl-2-phenylpropanol (Unreacted Alcohol): Incomplete reaction can leave residual starting material.
-
Di(2-methyl-2-phenylpropyl) ether: A potential byproduct from the dehydration of the alcohol.
-
Acetic Anhydride/Acetic Acid: Residual acylation reagents.
-
Visualizing the Workflow
The following diagram illustrates the typical workflow for the characterization of this compound.
Caption: Workflow for the characterization of this compound.
Signaling Pathway of Impurity Impact
The presence of impurities can have a cascading effect on a multi-step synthesis, as depicted in the following diagram.
Caption: Impact of impurities on a synthetic pathway.
Conclusion and Recommendations
Based on the comprehensive analysis, Supplier C provides this compound with the highest purity and the lowest levels of process-related impurities and residual solvents. For applications where high purity is paramount, such as in the late-stage synthesis of pharmaceutical ingredients, the material from Supplier C is highly recommended.
The material from Supplier A is of good quality, with a high purity, though the presence of a minor isomeric impurity should be considered for its potential impact on subsequent reactions. The product from Supplier B exhibits a lower purity and contains a significant amount of unreacted starting material, which may necessitate an additional purification step before use, depending on the specific application.
It is crucial for researchers to conduct their own quality assessment of critical starting materials, as variations in supplier batches can occur. The experimental protocols outlined in this guide provide a robust framework for such an evaluation.
A Comparative Analysis of (2-methyl-2-phenylpropyl) acetate in Enhancing Fragrance Longevity
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of (2-methyl-2-phenylpropyl) acetate as a fragrance fixative, benchmarked against common alternatives using experimental data and physicochemical properties.
This compound, a colorless liquid with a mild, sweet, fruity-floral aroma, is utilized in the fragrance industry for its potential as a fixative to prolong scent longevity. This guide provides a comparative analysis of its performance against other well-established fragrance fixatives, supported by experimental data and an examination of key physicochemical properties that govern evaporation and tenacity.
Data Presentation: A Comparative Overview of Fragrance Fixatives
The longevity of a fragrance ingredient is intrinsically linked to its volatility, which can be inferred from its molecular weight, boiling point, and vapor pressure. Lower vapor pressure and higher molecular weight and boiling point typically correlate with greater fragrance tenacity. The following table summarizes these key properties for this compound and several common fragrance fixatives.
| Ingredient | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (mmHg @ 25°C) | Estimated/Reported Longevity |
| This compound | 192.25[1] | 256.8 - 267[2] | ~0.0151[2] | Estimated > 24 hours |
| Benzyl Acetate | 150.17[3] | 215 - 220[3] | ~0.1 | 15 hours on smelling strip[4] |
| Galaxolide | 258.4[2] | > 250 | 0.000143 @ 23°C[2] | > 48 hours[1][2] |
| Iso E Super | 234.38 | ~290 | ~0.0001 | > 400 hours on paper[5] |
| Ambroxan | 236.39 | ~274 | Very Low | Long-lasting, enhances longevity of other notes[6][7] |
Experimental Protocols
To quantitatively assess and compare the performance of fragrance fixatives like this compound, standardized experimental protocols are employed. These methodologies can be broadly categorized into instrumental analysis and sensory analysis.
Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is used to measure the concentration of volatile fragrance molecules in the air above a sample over time, providing an objective measure of evaporation rate and longevity.
Objective: To quantify the decrease in the concentration of this compound and other fixatives from a substrate (e.g., filter paper, fabric, or synthetic skin) over a specified period.
Methodology:
-
Sample Preparation: A standard solution of the fragrance ingredient in a suitable solvent (e.g., ethanol) is prepared. A precise volume of this solution is applied to a standardized substrate (e.g., a 1x1 cm square of filter paper).
-
Incubation: The substrate is placed in a temperature- and humidity-controlled environment.
-
Headspace Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), the substrate is placed in a sealed vial. The air (headspace) above the substrate is sampled using a solid-phase microextraction (SPME) fiber.[8][9][10]
-
GC-MS Analysis: The SPME fiber is injected into a gas chromatograph coupled with a mass spectrometer. The GC separates the volatile compounds, and the MS identifies and quantifies them based on their mass-to-charge ratio and fragmentation patterns.[8][9][10]
-
Data Analysis: The peak area of the target analyte at each time point is recorded. A decay curve is then plotted to determine the evaporation rate and the time it takes for the concentration to fall below a certain threshold.
Sensory Analysis: Trained Panel Evaluation
This method relies on the perception of trained human evaluators to assess the intensity and longevity of a fragrance.
Objective: To determine the perceived tenacity of this compound and its impact on a fragrance composition over time.
Methodology:
-
Panelist Selection and Training: A panel of individuals is selected based on their olfactory acuity and trained to recognize and rate the intensity of different fragrance notes on a standardized scale (e.g., a 0-10 scale).
-
Sample Preparation: Fragrance solutions containing this compound and other benchmark fixatives are prepared at standardized concentrations in an odorless solvent. The solutions are applied to smelling strips or the skin of panelists.
-
Evaluation: Panelists evaluate the intensity of the fragrance at specified time intervals (e.g., immediately after application, 30 minutes, 1, 2, 4, 8, and 24 hours).
-
Data Collection: The intensity ratings from each panelist at each time point are recorded.
-
Data Analysis: The average intensity ratings are plotted against time to generate a sensory decay curve, which provides a measure of the fragrance's perceived longevity.
Mandatory Visualizations
Caption: Workflow for instrumental and sensory analysis of fragrance longevity.
References
- 1. purensoselect.in [purensoselect.in]
- 2. iff.com [iff.com]
- 3. consolidated-chemical.com [consolidated-chemical.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. Galaxolide (1222-05-5) – Polycyclic Iso-Chroman Musk Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. youtube.com [youtube.com]
- 7. experimentalperfumeclub.com [experimentalperfumeclub.com]
- 8. Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin [mdpi.com]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (2-methyl-2-phenylpropyl) acetate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of (2-methyl-2-phenylpropyl) acetate (CAS No. 18755-52-7), a non-halogenated organic solvent. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth, and place it in a sealed, labeled container for disposal. Do not allow the chemical to enter drains or waterways.
Quantitative Safety Data
| Data Point | Value (for surrogate compounds) | Surrogate Compound |
| Oral LD50 (Rat) | 5,620 mg/kg | Ethyl Acetate |
| Inhalation LC50 (Rat) | 1,600 ppm (8 hours) | Ethyl Acetate |
| Dermal LD50 (Rabbit) | > 18,000 mg/kg | Ethyl Acetate |
| OSHA PEL (TWA 8-hr) | 400 ppm (1,400 mg/m³) | Ethyl Acetate |
| ACGIH TLV (TWA 8-hr) | 400 ppm (1,400 mg/m³) | Ethyl Acetate |
Disclaimer: The data presented above is for surrogate compounds and should be used for estimation purposes only. A comprehensive, substance-specific risk assessment should be performed before handling this compound.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations. As a non-halogenated organic solvent, it should be treated as hazardous waste.
1. Waste Identification and Classification:
-
This compound is a non-halogenated organic solvent.
-
Based on its characteristics as a solvent, it will likely be classified under the Resource Conservation and Recovery Act (RCRA) as a hazardous waste.
-
The most probable EPA hazardous waste codes are F003 (spent non-halogenated solvents) or F005 (spent non-halogenated solvents including toluene). The precise code depends on whether the waste is mixed with other solvents.
2. Waste Collection and Segregation:
-
Collect waste this compound in a designated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
-
Crucially, do not mix this compound waste with halogenated solvents (e.g., dichloromethane, chloroform) as this will significantly increase disposal costs and complexity.
-
Keep the waste container closed at all times, except when adding waste.
3. Labeling:
-
Label the waste container clearly with the words "HAZARDOUS WASTE ".
-
The label must also include the full chemical name: This compound . Avoid using abbreviations or chemical formulas.
-
If mixed with other non-halogenated solvents, list all components and their approximate percentages.
-
Indicate the date when the first drop of waste was added to the container.
4. Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a secondary containment bin or tray to contain any potential leaks or spills.
-
Ensure the storage area is well-ventilated and away from sources of ignition, such as heat, sparks, or open flames.
5. Disposal Request and Pickup:
-
Once the waste container is full (leaving a headspace of at least 10% to allow for expansion), or if it has been in storage for the maximum allowable time per institutional guidelines (typically less than one year), arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide the EHS department with all necessary information about the waste, as indicated on the label.
-
Do not attempt to dispose of the chemical waste through a commercial waste contractor without consulting your EHS department.
Experimental Protocols
There are no recommended experimental protocols for the on-site treatment or neutralization of this compound waste in a standard laboratory setting. Such procedures can be hazardous and may violate environmental regulations. The only approved method of disposal is through a licensed hazardous waste management company arranged by your institution's EHS department.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
